Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility Profile & Technical Handling of 2-(1-Aminocyclobutyl)ethan-1-ol HCl
Content Type: In-Depth Technical Guide
Audience: Medicinal Chemists, Process Development Scientists, and Purification Engineers
Executive Summary & Chemical Architecture
2-(1-Aminocyclobutyl)ethan-1-ol Hydrochloride represents a specialized class of conformationally restricted amino alcohols.[1] Its solubility profile is governed by the competition between the high lattice energy of the ionic hydrochloride salt and the solvation capacity of the surrounding medium.
For the researcher, this compound presents a classic "Solubility Paradox" :
As the HCl salt: It is highly water-soluble but refractory to most non-polar organic solvents (DCM, Hexanes), making extraction difficult.
As the Free Base: It becomes soluble in organic media but is prone to volatility and oxidation.[1]
This guide provides the solubility matrix, thermodynamic rationale, and validated protocols for handling this scaffold during synthesis and purification.
Physicochemical Basis[1][2][3][4][5]
Core Scaffold: Cyclobutane ring (Lipophilic, rigid).[1]
Functional Groups: Primary Amine (
), Primary Alcohol ().
Dominant Interaction: Ionic dipole (Salt form) > Hydrogen Bonding > Van der Waals.[1]
Critical Handling Note: This salt is likely hygroscopic .[1] Exposure to ambient moisture can form a sticky gum, altering solubility kinetics.[1]
Solubility Profile Matrix
The following data categorizes solvent compatibility based on dielectric constant (
Amino alcohol salts with cycloalkyl tails frequently exhibit Liquid-Liquid Phase Separation (LLPS) (oiling out) rather than clean crystallization.[1] This occurs when the compound becomes supersaturated in a hot solvent (like EtOH) but the temperature is above the melting point of the solvated salt.
Mitigation Strategy:
Seed Loading: Always retain a small seed crystal.[1]
Slow Cooling: Rapid cooling traps impurities and promotes oiling.[1]
Antisolvent Dosing: Add the antisolvent (e.g.,
or Hexanes) extremely slowly to a dilute solution in MeOH.[1]
pKa values and ionization properties of 2-(1-Aminocyclobutyl)ethan-1-ol
Technical Deep Dive: Ionization & Physicochemical Profiling of 2-(1-Aminocyclobutyl)ethan-1-ol Executive Summary & Compound Identity 2-(1-Aminocyclobutyl)ethan-1-ol (CAS: 1132814-49-3) represents a specialized class of "...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Deep Dive: Ionization & Physicochemical Profiling of 2-(1-Aminocyclobutyl)ethan-1-ol
Executive Summary & Compound Identity
2-(1-Aminocyclobutyl)ethan-1-ol (CAS: 1132814-49-3) represents a specialized class of "gem-disubstituted" cyclobutane building blocks. Unlike linear aliphatic amines, the incorporation of the amino group onto a strained cyclobutane ring, paired with a pendant hydroxyethyl tail, introduces unique ionization behaviors critical for fragment-based drug discovery (FBDD).
This guide dissects the ionization constants (pKa) of this molecule, providing a theoretical framework supported by rigorous experimental protocols. It is designed for medicinal chemists optimizing solubility and permeability in lead series where conformationally restricted linkers are required.
Table 1: Physicochemical Identity
Property
Specification
IUPAC Name
2-(1-Aminocyclobutyl)ethan-1-ol
CAS Number
1132814-49-3
SMILES
C1CC(C1)(CCO)N
Molecular Weight
115.17 g/mol
Key Ionizable Group
Primary Amine ()
Secondary Ionizable Group
Primary Alcohol ()
Theoretical pKa Analysis & Structural Dynamics
The ionization profile of 2-(1-Aminocyclobutyl)ethan-1-ol is governed by three competing structural vectors: ring strain, inductive withdrawal, and intramolecular hydrogen bonding.
The Cyclobutane Effect (Hybridization)
In standard aliphatic amines (e.g., tert-butylamine), the pKa is typically ~10.6. However, the internal bond angles of the cyclobutane ring (~88°) force the carbon atoms to adopt higher
-character in their exocyclic bonds to relieve strain.
Mechanism: Increased
-character in the bond renders the nitrogen lone pair less basic.
Result: This typically suppresses the pKa by 0.5–1.0 log units compared to open-chain analogs.
The Hydroxyethyl Inductive Effect
The hydroxyl group is located at the
-position relative to the nitrogen ().
Mechanism: The oxygen atom exerts a through-bond electron-withdrawing inductive effect (-I), further destabilizing the protonated ammonium species.
Result: A minor reduction in pKa (approx. -0.2 to -0.4 log units).
Intramolecular Hydrogen Bonding (The Stabilizing Factor)
The most critical feature of this molecule is the potential for a 5-membered intramolecular hydrogen bond interaction between the ammonium protons and the hydroxyl oxygen in the cationic state.
Geometry:
.
Thermodynamic Consequence: If the flexible ethyl tail wraps back, the oxygen lone pair can stabilize the positive charge on the nitrogen. This stabilization makes the ammonium harder to deprotonate, effectively raising the pKa, counteracting the inductive and ring-strain effects.
Predicted pKa Values:
Amine (Conjugate Acid):
(Physiological relevance)
Alcohol:
(Relevant only in strong base)
Visualization of Ionization Dynamics
The following diagram illustrates the equilibrium states and the structural factors influencing the pKa.
Figure 1: Ionization equilibrium showing the competing effects of ring strain (lowering pKa) and intramolecular hydrogen bonding (raising pKa).
Compound: >5 mg of 2-(1-Aminocyclobutyl)ethan-1-ol (HCl salt preferred for solubility).
Titrant: 0.1 M KOH (Standardized, Carbonate-free).
Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
Apparatus: Mettler Toledo T5 or Sirius T3 with D-PAS sensor.
Step-by-Step Workflow
Electrode Calibration:
Perform a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01) at 25°C.
Validation Criterion: Slope must be >98% of theoretical Nernstian slope.
Sample Preparation:
Dissolve 1.5 mg of the compound in 10 mL of degassed 0.15 M KCl water.
Acidify the solution to pH 2.0 using 0.5 M HCl to ensure 100% protonation of the amine.
Titration Loop (Alkalimetric):
Titrate with 0.1 M KOH in increments of 0.5 µL.
Allow electrode equilibration (drift < 0.5 mV/min) between additions.
Sweep range: pH 2.0
pH 12.0.
Data Processing (Bjerrum Plot Analysis):
Calculate
(average number of bound protons).
The pKa is defined as the pH where
.
Correction: Apply the Debye-Hückel equation to correct for ionic strength (
).
Figure 2: Potentiometric titration workflow for accurate pKa determination.
Implications for Drug Development
Understanding the pKa of this building block is vital for predicting the behavior of derived drugs.
Solubility: At physiological pH (7.4), the amine (pKa ~9.4) will be ~99% protonated. This guarantees high aqueous solubility, making it an excellent "solubilizing tail" for lipophilic scaffolds.
Permeability (LogD):
While the ionized form is soluble, it has low passive permeability.
However, the Neutral Form (accessible at the intestinal surface pH boundary layer) possesses a compact shape. The intramolecular H-bond (if maintained in the neutral state) can "mask" the polar groups, potentially creating a "chameleon" effect that boosts permeability beyond what is predicted by standard LogP calculations.
Bioisosterism: This fragment serves as a conformationally restricted bioisostere of leucinol or 3-aminopropanol, often improving metabolic stability by blocking
-oxidation due to the quaternary carbon.
References
PubChem. (2024). Compound Summary: 2-(1-aminocyclobutyl)ethanol (CID 55284399).[1] National Library of Medicine. Retrieved from [Link][1]
Carón, G., et al. (2019). Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry. Medicinal Chemistry Reviews. Retrieved from [Link]
Wiberg, K. B. (1996). The Structure and Energetics of Cyclobutane and its Derivatives. Accounts of Chemical Research. (Contextual grounding for ring strain effects).
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Potentiometric Protocol standards).
Harnessing the Steric Hindrance of Cyclobutane Amino Alcohol Derivatives in Rational Drug Design
The Paradigm Shift: From "Flatland" to 3D Conformational Restriction For decades, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic systems. However, the modern landscape of Fragment-Based Drug Discov...
Author: BenchChem Technical Support Team. Date: March 2026
The Paradigm Shift: From "Flatland" to 3D Conformational Restriction
For decades, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic systems. However, the modern landscape of Fragment-Based Drug Discovery (FBDD) demands three-dimensional (3D) architectures to improve target specificity and pharmacokinetic (PK) profiles. Among these, the cyclobutane amino alcohol derivative has emerged as a highly privileged scaffold[1].
Unlike flexible linear aliphatic chains, cyclobutane derivatives introduce profound conformational restriction . By replacing a flexible linker (such as an ethyl group) with a rigid cyclobutane ring, drug designers can freeze rotatable bonds, thereby minimizing the entropic penalty typically incurred when a ligand binds to its target pocket[2]. Furthermore, the specific spatial projection of amino and hydroxyl pharmacophores on a cyclobutane ring creates a unique steric hindrance profile that shields metabolically labile sites from enzymatic degradation[2].
Structural Dynamics: The Physics of the "Butterfly" Pucker
To leverage cyclobutane amino alcohols effectively, one must understand the underlying physics of the ring. Cyclobutane is not a flat square; it is a highly strained system with a strain energy of 26.3 kcal/mol, second only to cyclopropane[2].
If cyclobutane were planar, the eclipsing of its eight C–H bonds would generate massive torsional strain. To relieve this bond-eclipsing strain, the ring buckles into a puckered "butterfly" conformation , adopting an out-of-plane dihedral angle of approximately 25°[3]. This puckering reduces torsional strain but slightly compresses the internal bond angles to ~88° (down from the idealized tetrahedral 109.5°), thereby increasing angle strain[3].
When amino and alcohol substituents are introduced (e.g., in a 1,3-disubstituted configuration), this puckered geometry forces the functional groups into distinct pseudo-axial or pseudo-equatorial vectors. This rigid, 3D projection is the exact source of the molecule's highly predictable steric hindrance.
Quantitative Conformational Comparison
The table below summarizes how cyclobutane's physicochemical parameters compare to other common cycloalkanes, highlighting why it occupies a "sweet spot" for steric shielding.
Carbocycle
Ring Strain (kcal/mol)
Idealized Bond Angle
Out-of-Plane Dihedral
Primary Steric Consequence
Cyclopropane
28.1
60°
0° (Planar)
High eclipsing strain; flat, 2D steric profile.
Cyclobutane
26.3
~88°
~25° (Puckered)
Pseudo-axial/equatorial vectors; high steric shielding.
Cyclopentane
7.1
~104°
Variable (Envelope)
High conformational flexibility; moderate shielding.
Cyclohexane
~0.1
109.5°
Variable (Chair)
Minimal strain; bulky groups locked in equatorial positions.
(Data derived from foundational conformational analyses of cycloalkanes[2],[3])
Mechanistic Impact on Pharmacokinetics and Pharmacodynamics
The steric bulk and puckered geometry of cyclobutane amino alcohols directly translate to superior drug properties. The logical flow of these benefits is visualized below.
Caption: Logical pathway demonstrating how cyclobutane's puckered steric hindrance improves drug PK/PD profiles.
Experimental Methodology: Synthesis and Spatial Validation
Synthesizing these derivatives requires exquisite control over stereochemistry. Below is a field-proven, self-validating protocol for generating a cis-1,3-cyclobutane amino alcohol.
Causality in Experimental Choices
We utilize a chemoselective reduction strategy starting from a 3-azido-cyclobutanone intermediate[1]. The choice of Lithium Borohydride (LiBH₄) in THF is highly deliberate: LiBH₄ provides the exact hydride nucleophilicity required to reduce the ester/ketone to an alcohol without triggering the premature reduction or thermal rearrangement of the azide precursor[4]. This ensures the nitrogen pharmacophore remains orthogonally protected until the carbon skeleton is fully established.
Protocol: Diastereoselective Synthesis of cis-1,3-Cyclobutane Amino Alcohols
Step 1: Scaffold Assembly
Initiate a [2+2] cycloaddition to form the highly strained cyclobutane core.
Functionalize the core to yield an orthogonally protected 3-azido-cyclobutane-1-carboxylate.
Step 2: Chemoselective Reduction
Dissolve the 3-azido-cyclobutane-1-carboxylate in anhydrous Et₂O or THF under a nitrogen atmosphere.
Cool the reaction vessel to 0 °C to control the exothermic hydride transfer.
Dropwise, add a 2M solution of LiBH₄ (1.2 equivalents)[4].
Stir for 3 hours, then quench with saturated aqueous NH₄Cl to neutralize unreacted borohydride.
Extract the resulting azido-alcohol with EtOAc, dry over MgSO₄, and concentrate under vacuum.
Step 3: Amine Unmasking
Subject the azido-alcohol to Staudinger reduction (PPh₃, H₂O) or mild catalytic hydrogenation (Pd/C, H₂) to yield the primary 1,3-amino alcohol.
The Self-Validating System Design
A protocol is only as robust as its internal quality controls. Because the steric hindrance properties rely entirely on the 3D projection of the substituents, 1D NMR is insufficient for validation. This workflow integrates a 2D-NOESY NMR checkpoint as a self-validating mechanism.
Validation Check: Subject the purified amino alcohol to 2D-NOESY NMR.
Success Condition: If the desired cis-1,3-disubstitution is achieved, the puckered geometry will force the C1 and C3 pseudo-axial protons into close spatial proximity. A strong Nuclear Overhauser Effect (NOE) cross-peak must be observed between these protons.
Failure Condition: The absence of this NOE cross-peak indicates either a trans isomer or a failure of the ring to maintain its structural integrity. If the peak is absent, the workflow automatically aborts, preventing the advancement of structurally flawed molecules into costly biological assays.
Caption: Self-validating synthetic workflow for cyclobutane amino alcohols.
Conclusion
The integration of cyclobutane amino alcohol derivatives into drug discovery pipelines represents a masterclass in applied physical organic chemistry. By exploiting the inherent ~25° puckering and 26.3 kcal/mol strain energy of the cyclobutane ring, drug developers can construct highly rigid, sterically hindered pharmacophores. This rational design approach not only restricts conformational entropy but also shields vulnerable bonds from enzymatic clearance, ultimately yielding superior therapeutic candidates.
References
1.2 - National Institutes of Health (NIH) / PMC[2]
2.1 - National Institutes of Health (NIH) / PMC[1]
3. 3 - Lumen Learning[3]
4.4 - MDPI[4]
Application Note: Scalable Synthesis of 2-(1-Aminocyclobutyl)ethan-1-ol Hydrochloride
Abstract & Scope This application note details a robust, scalable synthesis protocol for 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride (CAS: 1132814-49-3). This gamma-amino alcohol is a critical structural motif in medic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details a robust, scalable synthesis protocol for 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride (CAS: 1132814-49-3). This gamma-amino alcohol is a critical structural motif in medicinal chemistry, serving as a conformationally restricted analogue of straight-chain amino alcohols.
The protocol utilizes a Reformatsky-type homologation strategy starting from commercially available cyclobutanone. This route is selected for its superior scalability and safety profile compared to traditional diazomethane-based homologations (Arndt-Eistert) or cyanide-based Strecker syntheses. The workflow prioritizes process safety, using a titanium-mediated imine formation followed by a zinc-mediated addition and subsequent reduction/deprotection sequence.
Retrosynthetic Analysis
The strategic disconnection relies on the formation of the quaternary carbon center via a nucleophilic addition to a ketimine.
Figure 1: Retrosynthetic strategy highlighting the Aza-Reformatsky disconnection.
Detailed Experimental Protocol
Stage 1: Synthesis of N-Benzylcyclobutanimine
Objective: Formation of the activated ketimine using Titanium(IV) ethoxide as a dehydrating Lewis acid.
Reagents:
Cyclobutanone (1.0 equiv)
Benzylamine (1.05 equiv)
Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)
Dichloromethane (DCM) (anhydrous)
Procedure:
Charge a flame-dried 3-neck round-bottom flask (RBF) with anhydrous DCM (0.5 M concentration relative to ketone).
Add Cyclobutanone and Benzylamine under a nitrogen atmosphere.
Cool the mixture to 0 °C using an ice bath.
Add Ti(OEt)₄ dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: Solution will turn slightly yellow/orange.
Allow the reaction to warm to room temperature (20–25 °C) and stir for 12 hours.
Workup: Quench the reaction by pouring into a saturated aqueous solution of NaHCO₃ under vigorous stirring. A heavy white precipitate (TiO₂) will form.
Filter the slurry through a pad of Celite.[1] Wash the cake thoroughly with DCM.
Dry the organic filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude imine is typically sufficiently pure (>95% by ¹H NMR) for the next step. If necessary, distill under high vacuum. Avoid silica chromatography as ketimines can hydrolyze.
Stage 2: Aza-Reformatsky Reaction
Objective: Construction of the quaternary carbon center and introduction of the two-carbon side chain.
Note: The quaternary C1 has no protons. The NH3+ protons exchange with D2O.
¹³C NMR (100 MHz, D₂O):
δ 58.5 (CH₂OH)
δ 55.2 (Quaternary C-NH₂)
δ 36.0 (CH₂-CH₂OH)
δ 32.4 (Cyclobutane CH₂, 2C, symmetric)
δ 14.8 (Cyclobutane CH₂ distal)
References
Reformatsky Reaction Mechanism & Scope
Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction in Organic Synthesis. Tetrahedron, 60(42), 9325-9374.
Titanium-Mediated Imine Formation
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Sulfinyl Imines. Accounts of Chemical Research, 35(11), 984-995. (Describes the Ti(OEt)4 protocol adapted here).
Aza-Reformatsky on Ketimines
Cozzi, P. G. (2004). Metal-Salen Schiff Base Complexes in Catalysis: Practical Aspects. Chemical Society Reviews, 33, 410-421.
Synthesis of Cyclobutane Amino Acids
Kotha, S., & Goyal, D. (2014). Synthesis of Cyclobutane Amino Acids. Amino Acids, 46, 1791–1813.
Safety in Hydride Reductions
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Application Notes and Protocols for 2-(1-Aminocyclobutyl)ethan-1-ol in Medicinal Chemistry
Introduction: The Strategic Value of the Cyclobutyl Moiety in Drug Design In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacological profiles is a paramount objective. T...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Cyclobutyl Moiety in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacological profiles is a paramount objective. The strategic incorporation of unique structural motifs is a key approach to achieving this goal. Among these, the cyclobutane ring has emerged as a powerful and increasingly utilized building block.[1][2][3] Unlike conformationally flexible acyclic linkers or larger cycloalkanes, the cyclobutane scaffold offers a unique combination of properties that can be strategically exploited by medicinal chemists.
The inherent strain of the four-membered ring imparts a rigid, puckered conformation, which can serve to lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.[1] This conformational restriction can lead to enhanced potency and selectivity. Furthermore, the three-dimensional nature of the cyclobutane ring allows for the precise spatial orientation of substituents, enabling optimal interactions with target proteins.[1]
From a pharmacokinetic perspective, the replacement of more metabolically labile groups, such as gem-dimethyl or aromatic rings, with a cyclobutane moiety can lead to significant improvements in metabolic stability.[1] This bioisosteric replacement strategy can also favorably modulate physicochemical properties like solubility and lipophilicity.
This guide focuses on a particularly versatile cyclobutane-containing building block: 2-(1-aminocyclobutyl)ethan-1-ol . This molecule offers two distinct points for chemical modification—a primary amine and a primary alcohol—allowing for the facile generation of diverse compound libraries. We will explore its application in the synthesis of potential therapeutic agents and provide detailed protocols for its derivatization.
Physicochemical Properties of 2-(1-Aminocyclobutyl)ethan-1-ol
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in a synthetic workflow.
Property
Value
Source
Molecular Formula
C₆H₁₃NO
ChemScene
Molecular Weight
115.17 g/mol
ChemScene
Appearance
White to light yellow solid
ChemicalBook
Boiling Point
187.0 ± 13.0 °C (Predicted)
ChemicalBook
Density
1.027 ± 0.06 g/cm³ (Predicted)
ChemicalBook
pKa
15.14 ± 0.10 (Predicted)
ChemicalBook
Storage
2-8°C, stored under nitrogen
ChemicalBook
Application Case Study: Synthesis of Novel Kinase Inhibitors
The unique structural features of the cyclobutane moiety make it an attractive scaffold for the design of kinase inhibitors. The rigid nature of the ring can help to properly orient pharmacophoric elements within the ATP-binding site of a kinase. While a direct marketed drug containing the 2-(1-aminocyclobutyl)ethan-1-ol fragment is not yet available, patent literature reveals its use in the exploration of novel kinase inhibitors. For instance, derivatives of similar cyclobutane-containing amino alcohols have been investigated as potent inhibitors of various kinases, where the cyclobutyl group is often positioned to interact with hydrophobic regions of the kinase active site.
Here, we present a representative synthetic workflow for the preparation of a hypothetical library of kinase inhibitors based on the 2-(1-aminocyclobutyl)ethan-1-ol core. This workflow is based on established synthetic methodologies for the selective derivatization of amino alcohols.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective derivatization of the amino and hydroxyl groups of 2-(1-aminocyclobutyl)ethan-1-ol.
Protocol 1: Selective N-Acylation of 2-(1-Aminocyclobutyl)ethan-1-ol
The selective acylation of the primary amine in the presence of a primary alcohol is a common challenge in organic synthesis. The higher nucleophilicity of the amine compared to the alcohol allows for selective acylation under carefully controlled conditions. This protocol utilizes a mixed anhydride approach, which is known for its high efficiency and selectivity in the N-acylation of amino alcohols.
Reaction Scheme:
Caption: General workflow for the selective N-acylation of 2-(1-aminocyclobutyl)ethan-1-ol.
Materials:
2-(1-Aminocyclobutyl)ethan-1-ol
Carboxylic acid of interest (e.g., benzoic acid, acetic acid, etc.)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Ice bath
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Procedure:
Mixed Anhydride Formation:
To a stirred solution of the desired carboxylic acid (1.05 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.5 equivalents).
Slowly add a solution of p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.
Stir the mixture at 0 °C for 30-60 minutes. The formation of a white precipitate (triethylammonium chloride) is typically observed.
N-Acylation Reaction:
To the pre-formed mixed anhydride solution, add a solution of 2-(1-aminocyclobutyl)ethan-1-ol (1.0 equivalent) in anhydrous DCM dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Work-up and Purification:
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
Causality Behind Experimental Choices:
Mixed Anhydride: The use of a mixed anhydride, generated in situ from the carboxylic acid and p-toluenesulfonyl chloride, provides a highly reactive acylating agent that selectively reacts with the more nucleophilic amine over the alcohol.
Triethylamine: Triethylamine acts as a base to neutralize the HCl generated during the formation of the mixed anhydride and the subsequent acylation reaction. An excess is used to ensure complete reaction.
Low Temperature: The initial reaction is carried out at 0 °C to control the reactivity of the mixed anhydride and minimize potential side reactions, such as O-acylation.
Anhydrous Conditions: The use of anhydrous solvent is important to prevent the hydrolysis of the mixed anhydride.
Protocol 2: O-Alkylation of N-Boc-Protected 2-(1-Aminocyclobutyl)ethan-1-ol
To achieve selective O-alkylation, the more nucleophilic amine group must first be protected. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for amines that is stable to the basic conditions required for O-alkylation and can be readily removed under acidic conditions. This protocol outlines the O-alkylation via a Williamson ether synthesis.
Reaction Scheme:
Caption: General workflow for the O-alkylation of N-Boc-protected 2-(1-aminocyclobutyl)ethan-1-ol.
Materials:
N-Boc-2-(1-aminocyclobutyl)ethan-1-ol (prepared from 2-(1-aminocyclobutyl)ethan-1-ol and Boc-anhydride)
Alkyl halide of interest (e.g., benzyl bromide, methyl iodide)
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Ice bath
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Procedure:
Deprotonation:
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-2-(1-aminocyclobutyl)ethan-1-ol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes. Hydrogen gas evolution will be observed.
O-Alkylation:
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC. Gentle heating may be required for less reactive alkyl halides.
Work-up and Purification:
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
Filter and concentrate the organic layer under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.
Causality Behind Experimental Choices:
Boc Protection: The Boc group is essential to prevent the undesired N-alkylation of the amine.
Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the corresponding alkoxide, which is a potent nucleophile for the subsequent SN2 reaction.
Anhydrous THF: THF is a suitable aprotic solvent for this reaction. Anhydrous conditions are critical as NaH reacts violently with water.
Inert Atmosphere: An inert atmosphere prevents the reaction of NaH with atmospheric moisture and oxygen.
Careful Quenching: The reaction is quenched slowly at 0 °C to safely react any excess NaH.
Conclusion
2-(1-Aminocyclobutyl)ethan-1-ol is a valuable and versatile building block for medicinal chemistry. Its unique conformational properties and the presence of two modifiable functional groups provide a powerful platform for the synthesis of diverse and novel chemical entities. The protocols outlined in this guide offer robust and selective methods for the derivatization of this building block, enabling its effective use in drug discovery programs targeting a wide range of diseases. The strategic incorporation of the 2-(1-aminocyclobutyl)ethan-1-ol scaffold has the potential to lead to the development of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.
References
Kotha, S., & Pulletikurti, S. (2020). Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. Indian Journal of Chemistry - Section B, 59B(12), 1875-1880.
Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865–8869. Available from: [Link]
Steffens, A. M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1), e202100522. Available from: [Link]
Wessjohann, L. A., et al. (2003). Recent advances in the Williamson ether synthesis. Chemical Reviews, 103(8), 3029-3074. Available from: [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
Google Patents. (n.d.). Method for producing O-alkylated cyclic aminoalcohols. Google Patents.
Google Patents. (n.d.). Selective N-acylation of amino alcohols. Google Patents.
Reaction conditions for coupling 2-(1-Aminocyclobutyl)ethan-1-ol with carboxylic acids
Application Notes & Protocols Topic: Reaction Conditions for Coupling 2-(1-Aminocyclobutyl)ethan-1-ol with Carboxylic Acids Introduction The synthesis of amide bonds is a cornerstone of medicinal chemistry and drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Topic: Reaction Conditions for Coupling 2-(1-Aminocyclobutyl)ethan-1-ol with Carboxylic Acids
Introduction
The synthesis of amide bonds is a cornerstone of medicinal chemistry and drug development, representing one of the most frequently performed reactions in the pharmaceutical industry.[1][2] The molecule 2-(1-aminocyclobutyl)ethan-1-ol is a valuable building block, incorporating a sterically hindered primary amine on a cyclobutyl ring and a primary alcohol. Its derivatives are of significant interest in the design of novel therapeutics. However, the efficient and selective coupling of this amino alcohol with carboxylic acids presents unique challenges. The primary amine's steric hindrance can slow down reaction kinetics, while the presence of a primary hydroxyl group introduces the potential for competitive O-acylation, leading to undesired ester byproducts.
This in-depth guide provides a technical overview of the key parameters governing the successful N-acylation of 2-(1-aminocyclobutyl)ethan-1-ol. We will explore the mechanistic rationale behind the selection of coupling reagents, bases, and solvents, and provide detailed, field-proven protocols to empower researchers to achieve high-yield, selective amide bond formation.
Core Principles of Amide Bond Formation: The Activation Step
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring harsh conditions that are often incompatible with complex molecules.[3] Therefore, the reaction necessitates the activation of the carboxylic acid to create a more electrophilic species that is readily attacked by the amine nucleophile.[4] This is achieved using a "coupling reagent." The choice of this reagent is critical and is dictated by factors such as substrate steric hindrance, potential for racemization, and the presence of other sensitive functional groups.[2][3]
Key Reaction Parameters & Considerations for 2-(1-Aminocyclobutyl)ethan-1-ol
Choice of Coupling Reagent: Navigating Steric Hindrance and Selectivity
For challenging substrates like 2-(1-aminocyclobutyl)ethan-1-ol, which features a sterically encumbered amine, the selection of a highly efficient coupling reagent is paramount.
Uronium/Aminium Salts (e.g., HATU):
Mechanism of Action: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation coupling reagent prized for its high efficiency and rapid reaction kinetics, especially with hindered amino acids.[5][6] The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is then readily intercepted by the amine.[7][8][9]
Advantages for this Substrate: The 7-azabenzotriazole (OAt) moiety is a superior leaving group compared to the benzotriazole (OBt) found in older reagents like HBTU.[5] The nitrogen atom in the pyridine ring of the HOAt leaving group is thought to provide a neighboring group effect, accelerating the coupling step and making HATU particularly effective for sterically hindered amines.[6][7] This makes it an excellent first choice for the target amino alcohol.
Carbodiimides (e.g., EDC with HOBt):
Mechanism of Action: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming an unstable O-acylisourea intermediate.[3][10] This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate these issues, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used.[11][12] HOBt traps the O-acylisourea to form an HOBt-ester, which is more stable and reactive towards the amine, thus improving yield and reducing side reactions.[3][11]
Advantages for this Substrate: The EDC/HOBt system is a cost-effective and widely used method. The water-solubility of the EDC and its urea byproduct simplifies purification through aqueous workup.[3][13] While perhaps less potent than HATU for severely hindered systems, it remains a robust and reliable option.
The Role of the Base: A Non-Nucleophilic Approach
The presence of a base is crucial to deprotonate the carboxylic acid, forming the carboxylate nucleophile, and to neutralize the ammonium salt of the amine starting material. For substrates containing other potentially reactive functional groups, a non-nucleophilic, sterically hindered base is preferred.
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): This is the base of choice for most HATU- and EDC-mediated couplings.[1][7] Its steric bulk prevents it from acting as a nucleophile, which could otherwise compete with the desired amine in attacking the activated carboxylic acid.
Triethylamine (TEA): While also commonly used, TEA is slightly more nucleophilic than DIPEA and can sometimes lead to side reactions. It is a suitable alternative if DIPEA is not available.
Solvent Selection: Ensuring Solubility and Reactivity
The solvent must be aprotic and able to dissolve all reactants.
N,N-Dimethylformamide (DMF): This is the most common solvent for amide coupling reactions due to its high polarity, which effectively solubilizes most starting materials, reagents, and the polar intermediates formed during the reaction.[7]
Dichloromethane (DCM): DCM is another excellent choice, particularly when the starting materials and products are less polar. It can also simplify workup as it is more volatile than DMF.
Acetonitrile (ACN) or Tetrahydrofuran (THF): These are also viable options depending on the specific solubility characteristics of the substrates.
Chemoselectivity: Favoring N-Acylation Over O-Acylation
A key consideration for 2-(1-aminocyclobutyl)ethan-1-ol is the potential for acylation at the primary alcohol. Fortunately, selective N-acylation is generally favored under standard coupling conditions due to the following principles:
Nucleophilicity: Primary amines are inherently more nucleophilic than primary alcohols.
Basicity: The amine is more basic than the alcohol. Under the reaction conditions with a base like DIPEA, the ammonium salt of the amine is deprotonated to the free, highly nucleophilic amine. The alcohol remains largely protonated and less nucleophilic.
To further ensure N-acylation selectivity, the reaction is typically run at room temperature or below (e.g., 0 °C). Elevated temperatures could increase the rate of the less-favored O-acylation. If O-acylation remains a persistent issue, protection of the alcohol group (e.g., as a silyl ether) may be necessary, followed by a deprotection step after the amide coupling.
Comparative Analysis of Recommended Coupling Conditions
Parameter
Protocol 1: HATU-Mediated
Protocol 2: EDC/HOBt-Mediated
Rationale & Comments
Coupling Reagent
HATU
EDC•HCl
HATU is generally more efficient for sterically hindered amines.[6] EDC is a more economical option.
Additive
None required
HOBt
HOBt is crucial with EDC to suppress racemization and N-acylurea formation.[11][12]
Base
DIPEA
DIPEA or TEA
A non-nucleophilic base is essential to prevent side reactions.[7]
Solvent
Anhydrous DMF or DCM
Anhydrous DMF or DCM
Chosen based on substrate solubility; must be aprotic.
A slight excess of the amine and reagents ensures full conversion of the limiting carboxylic acid.
Temperature
0 °C to Room Temperature
0 °C to Room Temperature
Starting at 0 °C helps control the initial exotherm and can improve selectivity.
Reaction Time
1 - 4 hours
4 - 18 hours
HATU reactions are typically faster.[8] Monitor by TLC or LC-MS.
Workup
Aqueous wash, extraction
Aqueous wash, extraction
The urea byproduct from EDC is water-soluble, simplifying purification.[3]
Visualizing the Reaction Mechanisms
Caption: Mechanism of HATU-mediated amide bond formation.
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended as the primary approach due to its high efficiency with sterically hindered amines.[6]
Materials:
Carboxylic Acid (1.0 equiv)
2-(1-Aminocyclobutyl)ethan-1-ol (1.1 equiv)
HATU (1.1 equiv)
DIPEA (2.5 equiv)
Anhydrous DMF
Standard workup reagents (Ethyl Acetate, 1N HCl, saturated NaHCO₃, brine)
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution based on the carboxylic acid).
Cool the flask to 0 °C in an ice-water bath.
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
Stir the mixture at 0 °C for 15 minutes for pre-activation.[14]
In a separate vial, dissolve 2-(1-aminocyclobutyl)ethan-1-ol (1.1 equiv) in a small amount of anhydrous DMF.
Add the amine solution dropwise to the reaction mixture at 0 °C.
Remove the ice bath and allow the reaction to warm to room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 1-4 hours).
Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: EDC/HOBt-Mediated Coupling
This protocol is a robust and cost-effective alternative to HATU.
Materials:
Carboxylic Acid (1.0 equiv)
2-(1-Aminocyclobutyl)ethan-1-ol (1.1 equiv)
EDC•HCl (1.2 equiv)
HOBt (1.2 equiv)
DIPEA (2.5 equiv)
Anhydrous DCM or DMF
Standard workup reagents
Procedure:
To a clean, dry round-bottom flask, add the carboxylic acid (1.0 equiv), 2-(1-aminocyclobutyl)ethan-1-ol (1.1 equiv), and HOBt (1.2 equiv).
Dissolve the mixture in anhydrous DCM or DMF (~0.1 M).
Cool the solution to 0 °C in an ice bath with stirring.
Add EDC•HCl (1.2 equiv) portion-wise to the reaction mixture.
Remove the ice bath and allow the reaction to stir at room temperature.
Monitor the reaction progress by TLC or LC-MS (typically 4-18 hours).
Workup: If using DCM, wash the reaction mixture sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. If using DMF, dilute with ethyl acetate first, then perform the washes.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
General Experimental Workflow
Caption: General workflow for amide coupling reactions.
Use fresh, high-quality coupling reagents. Ensure all solvents and reagents are anhydrous. Check the pH to ensure it is basic after base addition.
O-Acylation (Ester) Byproduct Observed
Reaction temperature too high; prolonged reaction time.
Run the reaction at 0 °C for a longer duration instead of at room temperature. Consider protecting the alcohol group prior to coupling.
Unreacted Starting Material
Insufficient equivalents of coupling reagent or base; steric hindrance is too great.
Increase equivalents of coupling reagent and base to 1.5 and 3.0, respectively. Switch from EDC/HOBt to the more potent HATU.
Guanidinylation of Amine (with HATU)
Amine reacts directly with HATU.
Pre-activate the carboxylic acid with HATU and base for 15-30 minutes before adding the amine.[8] This consumes the HATU.
Difficulty Removing Urea Byproduct (EDC)
Insufficient aqueous washes.
Perform additional washes with dilute acid (e.g., 0.5 N HCl) to ensure the protonated, water-soluble urea is fully removed.
Conclusion
The successful coupling of 2-(1-aminocyclobutyl)ethan-1-ol with carboxylic acids is readily achievable with careful selection of reagents and reaction conditions. For this sterically hindered amino alcohol, HATU stands out as the reagent of choice due to its high reactivity and rapid kinetics. The more economical EDC/HOBt system also provides a reliable alternative. By controlling the reaction temperature and employing a non-nucleophilic base like DIPEA, high yields of the desired N-acylated product can be obtained with excellent chemoselectivity. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently synthesize novel amide derivatives for applications in drug discovery and beyond.
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
Sheldon, R. A. (2017). Catalytic Oxidations in the Manufacture of Fine Chemicals and Pharmaceuticals. Catalysis Today, 285, 1-13. [Link]
Di Gioia, M. L., et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. [Link]
ResearchGate. What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. [Link]
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
Lund, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 244-249. [Link]
ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. [Link]
LeCoz, A., et al. (2023). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
Common Organic Chemistry. Amine to Amide (EDC + HOBt) - Examples. [Link]
LibreTexts Chemistry. 21.7: Chemistry of Amides. [Link]
Application Notes & Protocols: A Guide to the Incorporation of 2-(1-Aminocyclobutyl)ethan-1-ol into Peptide Scaffolds
Abstract The integration of non-natural amino acids (nnAAs) into peptide structures is a transformative strategy in medicinal chemistry and drug discovery, offering pathways to overcome the inherent limitations of natura...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The integration of non-natural amino acids (nnAAs) into peptide structures is a transformative strategy in medicinal chemistry and drug discovery, offering pathways to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2] This guide focuses on 2-(1-aminocyclobutyl)ethan-1-ol, a unique non-proteinogenic building block featuring a sterically demanding cyclobutyl moiety. The constrained nature of this ring system can enforce specific backbone torsions, leading to peptides with well-defined secondary structures, which is crucial for optimizing receptor binding and biological activity.[3] As an amino alcohol, its incorporation also introduces a C-terminal alcohol functionality, creating a peptide alcohol, a class of compounds with distinct biological properties and applications as precursors for other modified peptides.[4]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the strategic considerations and step-by-step protocols for successfully incorporating 2-(1-aminocyclobutyl)ethan-1-ol into peptide backbones using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will address the primary challenge of steric hindrance and present validated solutions, including the selection of potent coupling reagents and optimized reaction conditions, to ensure high-fidelity peptide synthesis.
The Building Block: 2-(1-Aminocyclobutyl)ethan-1-ol
Understanding the physicochemical properties of 2-(1-aminocyclobutyl)ethan-1-ol is fundamental to its effective application in peptide synthesis.
Caption: Chemical structure of 2-(1-aminocyclobutyl)ethan-1-ol.
Table 1: Physicochemical Properties of 2-(1-Aminocyclobutyl)ethan-1-ol
The standard Fmoc/tBu strategy for SPPS involves the sequential addition of N-terminally protected amino acids to a growing peptide chain anchored to a solid support.[1] The incorporation of an amino alcohol like 2-(1-aminocyclobutyl)ethan-1-ol requires a modified approach as it lacks a C-terminal carboxylic acid for initial resin attachment. Instead, the primary hydroxyl group is used for anchoring to the resin, and the peptide chain is elongated from its primary amine.
Caption: General workflow for incorporating the amino alcohol via SPPS.
Overcoming the Steric Hindrance Challenge
The principal obstacle in coupling an amino acid to the nitrogen of 2-(1-aminocyclobutyl)ethan-1-ol is the significant steric bulk imposed by the cyclobutyl ring. This steric hindrance can dramatically slow down the rate of peptide bond formation, leading to incomplete reactions and the generation of undesirable deletion sequences.[1][9]
Causality: Standard coupling reagents like DCC or DIC are often insufficiently reactive to overcome the high activation energy barrier of this sterically demanding coupling.[9][10]
Solution: The use of highly potent in-situ activating reagents is mandatory. These reagents convert the incoming amino acid's carboxylic acid into a highly reactive ester, which can then react more effectively with the sterically hindered amine. Aminium/uronium salts like HATU and HCTU, or phosphonium salts like PyAOP, are the reagents of choice.[9][11] For exceptionally difficult couplings, extending reaction times or performing a "double coupling" (repeating the coupling step with fresh reagents) is a validated strategy to drive the reaction to completion.[9]
Table 2: Comparison of Recommended Coupling Reagents for Hindered Couplings
Reagent
Activating Species
Relative Reactivity
Key Advantages & Considerations
HATU
OAt-ester
Very High
Highly efficient, especially with HOAt's anchimeric assistance. The gold standard for difficult couplings.[11]
HCTU
O-6-ClBt-ester
High
More reactive than HBTU. A cost-effective and highly efficient alternative to HATU.[9][11]
COMU
Oxyma-ester
Very High
Coupling efficiency is comparable to HATU.[12] Offers improved safety as it avoids the potentially explosive HOBt/HOAt byproducts.[11][12]
PyAOP
OAt-ester
Very High
A phosphonium salt alternative to HATU, also highly effective for hindered residues.[10][11]
Detailed Experimental Protocols
Protocol 1: N-Terminal Fmoc Protection of 2-(1-Aminocyclobutyl)ethan-1-ol
The first step is to protect the primary amine of the building block to prevent self-polymerization and to enable its use in the Fmoc-SPPS workflow.
Add the solution to the swollen resin and agitate gently for 2-4 hours at room temperature.
Capping: To cap any unreacted chloride sites on the resin, drain the solution and add a mixture of DCM/Methanol/DIEA (e.g., in a 17:2:1 ratio). Agitate for 30 minutes.
Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
Dry the resin under vacuum.
Validation (Loading Determination): A small, known weight of the dried resin is treated with 20% piperidine in DMF. The released dibenzylfulvene-piperidine adduct is quantified spectrophotometrically at ~301 nm to determine the resin loading.
Protocol 3: SPPS Elongation - The Critical Coupling Step
This protocol details the coupling of the first amino acid to the resin-bound amino alcohol, a step where steric hindrance is maximal.
Materials: Amino alcohol-loaded resin, 20% Piperidine in DMF, Fmoc-protected amino acid (e.g., Fmoc-Ala-OH), HATU, DIEA, DMF, DCM, Bromophenol Blue solution.
Procedure:
Fmoc Deprotection: Swell the resin in DMF. Drain and add 20% piperidine in DMF. Agitate for 3 minutes, drain. Repeat with a fresh portion of the deprotection solution for 10 minutes.[13]
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
Pre-activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq relative to resin loading), HATU (3.9 eq), and DIEA (8 eq) in DMF. Allow this solution to pre-activate for 1-5 minutes.[9]
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 2 hours at room temperature.[1]
Monitoring for Completion (Self-Validation): Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Bromophenol Blue test. A yellow color indicates a complete reaction (no free amines), while a blue/green color signifies an incomplete coupling.[14]
Recoupling (If Necessary): If the test is positive (blue/green), drain the coupling solution, wash the resin with DMF (3x), and repeat steps 3-4 with a fresh solution of activated amino acid. This is the "double coupling" strategy.[9][15]
Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
Repeat the deprotection-coupling-wash cycle for all subsequent amino acids in the sequence.
Protocol 4: Final Cleavage and Peptide Precipitation
This final step liberates the completed peptide alcohol from the solid support and removes all side-chain protecting groups.
Wash the fully assembled, N-terminally Fmoc-protected peptide-resin with DCM and dry it under vacuum.
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[1]
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[1]
Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh cleavage cocktail to ensure full recovery.
Precipitation: Add the combined filtrate dropwise into a large volume of ice-cold diethyl ether. The peptide will precipitate as a white solid.
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
Dry the crude peptide under vacuum.
Validation: Analyze the crude peptide by HPLC and Mass Spectrometry to confirm its identity and purity before proceeding to purification (e.g., via preparative HPLC).
Conclusion and Future Perspectives
The incorporation of 2-(1-aminocyclobutyl)ethan-1-ol presents a tractable challenge in peptide synthesis that can be reliably overcome through the judicious selection of potent coupling reagents and optimized SPPS protocols. The protocols detailed herein provide a validated, self-monitoring framework for researchers to successfully synthesize novel peptide alcohols. The conformational constraints imparted by the cyclobutyl moiety make this an attractive tool for probing structure-activity relationships and developing next-generation peptide therapeutics with enhanced stability and receptor specificity.[2][3] A thorough understanding of the principles of sterically hindered couplings is paramount and empowers chemists to push the boundaries of synthetic peptide design.
References
Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. Benchchem.
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society - ACS Publications.
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Published June 4, 2024.
New technique synthesizes non-natural amino acids for advanced peptide therapeutics. UC Santa Barbara. Published February 20, 2026.
Peptide Coupling Reagents Guide. Sigma-Aldrich.
Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Published September 15, 2019.
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Published August 6, 2025.
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. Published September 24, 2025.
Practical Synthesis Guide to Solid Phase Peptide Chemistry.
strategies to overcome steric hindrance in N-methylated peptide synthesis. Benchchem.
Technical Support Center: Synthesis of Amino Alcohol Compounds. Benchchem.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Cyclization Techniques Utilizing 2-(1-Aminocyclobutyl)ethan-1-ol Hydrochloride
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction & Strategic Value
In the pursuit of novel pharmacophores, spirocyclic scaffolds have emerged as critical tools for escaping "flatland"—the prevalence of planar aromatic rings in drug candidates.[1] 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride (CAS: 1132814-49-3) is a high-value building block designed effectively for this purpose.
Its structure features a cyclobutane ring geminally substituted with a primary amine and a hydroxyethyl group. This gem-disubstitution creates a significant Thorpe-Ingold effect , pre-organizing the molecule for rapid and efficient cyclization. By utilizing this scaffold, researchers can access distinct spirocyclic systems—specifically 5-azaspiro[3.4]octanes (via pyrrolidine formation) and spiro-1,3-oxazinanes —which serve as rigid, metabolically stable surrogates for morpholine, piperidine, and proline moieties.
This guide details three validated cyclization pathways, providing industrial-grade protocols for transforming this amino-alcohol precursor into versatile spirocyclic cores.
Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (DCM, Toluene) unless neutralized.
Handling Precaution: The hydrochloride salt is hygroscopic. Store under inert atmosphere (N₂) at 2–8°C. For reactions requiring non-aqueous conditions (e.g., CDI cyclization), the free base must be generated in situ or isolated via ion-exchange workup prior to use.
Reaction Pathways & Logic
The divergence of the cyclization depends on the electrophilic partner or activation strategy employed.
Pathway A (Spiro-Pyrrolidine): Activation of the hydroxyl group (leaving group formation) followed by intramolecular nucleophilic attack by the amine. This forms a 5-membered pyrrolidine ring fused to the cyclobutane.
Pathway B (Spiro-Oxazinane): Condensation with aldehydes or ketones. This forms a 6-membered 1,3-oxazinane ring via a hemiaminal/imine intermediate.
Pathway C (Cyclic Carbamate): Reaction with a carbonic acid equivalent (CDI, Triphosgene). This forms a 6-membered cyclic carbamate (2-oxo-1,3-oxazinane).
Visualizing the Pathways
Figure 1: Divergent synthesis of spirocycles from 2-(1-aminocyclobutyl)ethan-1-ol.
Experimental Protocols
Protocol A: Synthesis of 5-Azaspiro[3.4]octane (Intramolecular Alkylation)
Mechanism: The hydroxyl group is converted to a chloride (using SOCl₂) or mesylate (using MsCl), creating a good leaving group. The amine then performs an intramolecular
attack. The gem-cyclobutyl strain accelerates this ring closure (Thorpe-Ingold effect).
Suspend 2-(1-aminocyclobutyl)ethan-1-ol HCl (1.0 eq) in dry CHCl₃ (0.5 M concentration) under N₂.
Add SOCl₂ (3.0 eq) dropwise at 0°C.
Reflux the mixture for 2–4 hours. The solid should dissolve as the alkyl chloride forms.
Evaporate volatiles under reduced pressure to obtain the chloro-amine hydrochloride intermediate as a solid.
Cyclization:
Redissolve the intermediate in water (minimum volume).
Add 4M NaOH (5.0 eq) slowly at 0°C (Exothermic!).
Heat the mixture to 60–70°C for 4 hours. The basic conditions liberate the free amine, which immediately displaces the terminal chloride.
Workup:
Cool to room temperature. Extract the aqueous layer with DCM (3x).
Dry combined organics over Na₂SO₄ and concentrate.[6]
Result: 5-Azaspiro[3.4]octane (typically a colorless oil).[6] This secondary amine can be directly used in subsequent couplings (e.g., reductive amination or amide coupling).
Protocol B: Synthesis of Spiro-1,3-Oxazinanes (Condensation)
Mechanism: Condensation of the amino-alcohol with a carbonyl source forms an iminium ion (or hemiaminal), which is trapped by the hydroxyl group to close the 6-membered ring.
Reagents:
Paraformaldehyde (for unsubstituted ring) or Aryl Aldehyde
Magnesium Sulfate (MgSO₄) or Molecular Sieves (3Å)
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Procedure:
Neutralization (Critical):
Dissolve the starting HCl salt (1.0 eq) in MeOH. Add Triethylamine (Et₃N, 1.1 eq) and stir for 15 min.
Condensation:
Add Paraformaldehyde (1.2 eq) or the desired Aldehyde (1.0 eq).
Add anhydrous MgSO₄ (2.0 mass eq) to scavenge water and drive the equilibrium.
Purification: If using paraformaldehyde, the product may be pure enough. For aryl aldehydes, recrystallization from EtOH/Hexane is often effective.
Protocol C: Synthesis of Cyclic Carbamates (CDI Mediated)
Mechanism: The amine attacks the carbonyl of CDI (Carbonyldiimidazole), forming an activated imidazole-urea intermediate. The hydroxyl group then attacks the carbonyl, displacing the second imidazole to close the ring.
Reagents:
1,1'-Carbonyldiimidazole (CDI)
Triethylamine (Et₃N) or DIPEA
Solvent: Anhydrous THF
Step-by-Step Procedure:
Preparation:
Suspend the amino-alcohol HCl salt (1.0 eq) in anhydrous THF (0.2 M).
Add Et₃N (2.5 eq) to freebase the amine and scavenge HCl. Stir for 30 min at RT.
Coupling:
Add CDI (1.2 eq) in one portion.
Stir at Room Temperature for 1 hour, then heat to 50°C for 3 hours to ensure complete ring closure.
Result: Spiro-cyclic carbamate (stable solid). This scaffold serves as a constrained urea mimic.
Comparative Data Summary
Feature
Protocol A (Pyrrolidine)
Protocol B (Oxazinane)
Protocol C (Carbamate)
Ring Size
5-membered
6-membered
6-membered
Key Reagent
SOCl₂ / Base
Aldehyde / MgSO₄
CDI / Triphosgene
Reaction Type
Intramolecular
Condensation / Acetalization
Carbonylation
Product Class
Secondary Amine
Cyclic Ether/Amine (Aminal)
Cyclic Urea/Carbamate
Primary Use
Scaffold for library synthesis
Prodrug / Hydrolytically labile linker
Rigid linker / Urea mimic
References
Compound Data: PubChem. 2-(1-aminocyclobutyl)ethan-1-ol hydrochloride.[2] CID 55284399.[2][4] Link
Spiro-Pyrrolidine Synthesis: Ramesh, S., et al. "Facile Synthesis of 2-azaspiro[3.4]octane." RSC Advances, via ChemicalBook/MolPort listings for spiro-scaffolds. Link
General Amino-Alcohol Cyclization: Smith, M. B. Organic Synthesis. "Reactions of Amino Alcohols with Thionyl Chloride." ReactionWeb Overview. Link
Thorpe-Ingold Effect in Spirocycles: ResearchGate. "Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules." Link
Improving yield in the synthesis of 2-(1-Aminocyclobutyl)ethan-1-ol HCl
To: User From: Technical Support Center Subject: Optimization Guide: Synthesis & Yield Improvement of 2-(1-Aminocyclobutyl)ethan-1-ol HCl Executive Summary The synthesis of 2-(1-Aminocyclobutyl)ethan-1-ol HCl (CAS: 11328...
Author: BenchChem Technical Support Team. Date: March 2026
To: User
From: Technical Support Center
Subject: Optimization Guide: Synthesis & Yield Improvement of 2-(1-Aminocyclobutyl)ethan-1-ol HCl
Executive Summary
The synthesis of 2-(1-Aminocyclobutyl)ethan-1-ol HCl (CAS: 1132814-49-3 / 1193390-19-6 free base) presents a classic challenge in small-ring chemistry: maintaining the integrity of the strained cyclobutane ring while manipulating polar functional groups. The primary yield-limiting factors are typically inefficient homologation (if starting from 1-aminocyclobutanecarboxylic acid) and product loss during aqueous workup due to the high water solubility of the amino alcohol.
This guide outlines the most robust synthetic pathway (Arndt-Eistert Homologation) and provides targeted troubleshooting to maximize recovery.
Part 1: The Validated Synthetic Pathway
While multiple routes exist, the Arndt-Eistert Homologation from the commercially available 1-Aminocyclobutanecarboxylic acid (ACBC) is the "Gold Standard" for research-scale synthesis, offering the highest regioselectivity.
Core Workflow Diagram
Caption: Step-by-step Arndt-Eistert homologation pathway from ACBC to the target amino alcohol.
Part 2: Critical Control Points (Troubleshooting)
Phase 1: The Homologation (Steps 2-4)
Issue: Low yield of the ester intermediate (Ethyl 2-(1-Boc-aminocyclobutyl)acetate).
Diagnosis: The Wolff Rearrangement is sensitive to catalyst quality and temperature.
Symptom
Probable Cause
Corrective Action
Dark/Black Reaction Mixture
Decomposition of Diazoketone
Ensure the diazoketone is anhydrous before adding Ag catalyst. Water causes side reactions.
No Gas Evolution (N2)
Inactive Catalyst
Use freshly prepared Silver Benzoate or sonicate the Ag2O/AgOBz mixture to increase surface area.
Formation of Methyl Ketone
Incomplete Rearrangement
Ensure the reaction reaches reflux temperature (if using Ethanol) or use UV light (photochemical Wolff) if thermal fails.
Carbamate Cleavage
Temperature too high
Do not exceed 70°C during the rearrangement; the Boc group is thermally stable but can degrade in acidic byproducts.
Technical Tip: For the mixed anhydride formation (Step 2), maintain temperature strictly at -15°C to -20°C . Higher temperatures cause the formation of the symmetric anhydride, which reduces yield by 50%.
Phase 2: The Reduction (Step 5)
Issue: The "Missing Product" Phenomenon. The reaction works (TLC shows conversion), but the mass balance after workup is <30%.
Diagnosis: Amino alcohols are amphoteric and highly water-soluble. They form stable complexes with Aluminum salts.
Q: I used a standard Fieser workup (Water/NaOH/Water), but my yield is low. Why?A: The standard Fieser workup precipitates aluminum salts, but amino alcohols often adsorb onto these salts or remain trapped in the aqueous lattice.
Solution: Use the Rochelle's Salt Method .
Quench the LiAlH4 reaction with Ethyl Acetate (not water directly).
Add a saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's Salt) (approx. 10 mL per gram of LiAlH4).
Stir vigorously for 2-4 hours until two clear layers form (organic and aqueous).
The tartrate chelates the aluminum, releasing your amino alcohol into the organic phase.
Phase 3: Isolation & Salt Formation (Step 6)
Issue: Product is a hygroscopic gum/oil instead of a solid.
Diagnosis: Residual water or solvent prevents crystallization of the HCl salt.
Q: How do I get a nice crystalline solid?A:
Drying: The free base must be dried azeotropically with Toluene or DCM to remove all traces of water before adding HCl.
Acid Source: Use 4M HCl in Dioxane or 2M HCl in Diethyl Ether . Do not use aqueous HCl.
Precipitation: Add the acid dropwise to a solution of the amine in dry DCM or MeOH at 0°C. If it oils out, add Diethyl Ether or MTBE as an anti-solvent and scratch the flask walls.
Trituration: If a gum forms, decant the solvent and triturate (grind) the gum with fresh Pentane or Hexane under sonication.
Part 3: Advanced Recovery Protocol (The "Rescue" Plan)
If you have already performed an aqueous workup and lost your product, use this flowchart to recover it.
Caption: Protocol for recovering water-soluble amino alcohols from aqueous waste streams.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use the "Nitromethane Michael Addition" route instead of Arndt-Eistert?A: Yes, but with caveats.
Risk:[1] The Michael addition of nitromethane to a tetrasubstituted carbon (the ring junction) is sterically hindered and can be reversible. You must use a strong base like DBU or TBAF and reflux conditions. If you see low conversion, the Arndt-Eistert route is more reliable despite the extra steps.
Q2: My product decomposes on Silica Gel. How do I purify it?A: Amino alcohols stick to acidic silica.
Option A: Pre-treat the silica column with 1% Triethylamine in the eluent.
Option B: Use Neutral Alumina instead of silica.
Option C (Best): Skip chromatography. Purify the Boc-protected intermediate (which is not water-soluble and behaves well on silica) before the final deprotection.
Q3: Is the HCl salt stable?A: Yes, but it is hygroscopic . Store it in a desiccator at -20°C. If it turns into a liquid, it has absorbed water. You can re-precipitate it by dissolving in minimal dry methanol and adding excess dry ether.
References
Arndt-Eistert Homologation Mechanism & Protocol
Source:Organic Syntheses, Coll.[2] Vol. 3, p. 119 (1955); Vol. 26, p. 13 (1946).
URL:[Link]
(Provides the foundational method for diazoketone rearrangement used in Step 4).
Rochelle's Salt Workup for Amino Alcohols
Source:Fieser and Fieser's Reagents for Organic Synthesis, Vol 1.
Context: Standard protocol for breaking Aluminum-Amine complexes to improve yield in Step 5.
Synthesis of Cyclobutane Derivatives via Michael Addition
Source:Journal of the American Chemical Society, 2009, 131, 14604-14606.[3]
URL:[Link]
(Supporting literature for the alternative Michael addition route).
Properties of Ethyl 2-(1-aminocyclobutyl)acetate (Intermediate)
Source: PubChem Compound Summary for CID 53394625.
URL:[Link]
(Verification of the ester intermediate structure).
Technical Support Center: Troubleshooting Solubility for 2-(1-Aminocyclobutyl)ethan-1-ol Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride (CAS: 1375473-21-4)[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride (CAS: 1375473-21-4)[1].
As an amino alcohol hydrochloride salt, this compound presents unique physicochemical behaviors. While its ionic nature guarantees excellent aqueous solubility, it introduces specific challenges during organic synthesis, structural characterization, and handling[2]. This guide synthesizes structural causality with field-proven methodologies to help you troubleshoot and optimize your workflows.
Physicochemical Profile & Solvent Compatibility
The solubility of 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride is dictated by two primary structural features: the hydrophilic, ionic ammonium chloride moiety and the slightly hydrophobic cyclobutane ring. Because the "like dissolves like" principle governs amine salt dissolution, the compound's ionic lattice requires solvents with high dielectric constants to separate the protonated amine and the chloride counterion[3].
Quantitative & Qualitative Solubility Summary
Solvent
Dielectric Constant (ε)
Expected Solubility
Mechanistic Rationale
Water / Aqueous Buffers
80.1
Highly Soluble (>50 mg/mL)
High polarity fully solvates the cationic amine and anionic chloride[4].
Dimethyl Sulfoxide (DMSO)
46.7
Soluble (~20-50 mg/mL)
Strong polar aprotic solvent; effectively disrupts the ionic lattice.
Methanol (MeOH)
32.7
Soluble
Polar protic solvent; hydrogen bonding stabilizes the dissolved ions.
Dichloromethane (DCM)
9.1
Insoluble / Suspension
Low polarity cannot overcome the ionic lattice energy of the HCl salt.
Tetrahydrofuran (THF)
7.5
Insoluble
Aprotic and weakly polar; insufficient for salt dissolution.
FAQ: Troubleshooting Mechanistic Issues
Q1: My compound arrived as a free-flowing powder, but it turned into a sticky gel on the bench. How do I dissolve it?
Causality: Amine hydrochlorides, particularly those containing an additional hydroxyl group (amino alcohols), are notoriously hygroscopic[2][4]. When exposed to ambient humidity, the crystal lattice rapidly absorbs water molecules, transitioning from a crystalline solid to a highly concentrated, viscous aqueous gel (deliquescence).
Solution: Do not attempt to scrape or weigh the sticky gum, as your mass calculations will be inaccurate due to the unknown water weight. Instead, pre-dissolve the entire contents of the vial in a known volume of anhydrous solvent (e.g., DMSO or Methanol) to create a standardized stock solution. Store the stock solution over molecular sieves or at -20°C.
Q2: I need to use this compound in an amide coupling reaction in DCM, but it won't dissolve. What is the workaround?
Causality: The hydrochloride salt form is insoluble in low-dielectric organic solvents like DCM or THF[3]. To utilize the amine as a nucleophile, it must be converted to its neutral "free base" form, which is highly soluble in organic media.
Solution: You must perform an in situ free-basing step. Suspend the compound in your organic solvent and add 1.2 to 2.0 equivalents of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The tertiary base will deprotonate the cyclobutyl amine, generating the soluble free base.
Q3: I added DIPEA to my suspension of the compound in DCM, and a white precipitate immediately formed. Did my compound crash out?
Causality: This is a classic "false negative" observation in synthetic chemistry. Your target compound did not crash out. When DIPEA deprotonates your starting material, it forms the byproduct DIPEA hydrochloride (DIPEA·HCl) . While your newly formed 2-(1-Aminocyclobutyl)ethan-1-ol free base is highly soluble in DCM, the DIPEA·HCl byproduct is poorly soluble and precipitates out of solution[5][6].
Solution: Proceed with your reaction. The precipitated DIPEA·HCl is generally inert in standard amide couplings. If the precipitate interferes with your stirring or visual monitoring, you can add a small volume of a polar co-solvent (like DMF) to dissolve the byproduct.
Q4: Does the pH of my biological assay buffer affect the solubility of this compound?
Causality: Yes, solubility is heavily pH-dependent. The primary aliphatic amine of this compound has a predicted pKa of approximately 9.0 to 10.0[7]. According to the Henderson-Hasselbalch equation, at physiological pH (7.4), the amine is >99% protonated (cationic), ensuring excellent aqueous solubility[8].
Solution: Precipitation in aqueous media will only occur if the pH of your buffer is inadvertently raised above the compound's pKa (e.g., pH > 10), which drives the equilibrium toward the less polar, uncharged free base[8]. Always verify that your assay buffers are properly titrated to pH 7.2–7.4 before adding the compound.
Experimental Protocols
Protocol A: In Situ Free-Basing for Organic Synthesis (e.g., Amide Coupling)
This protocol ensures the complete solubilization of the amine for nucleophilic attack while managing byproduct precipitation.
Suspension: Weigh the required amount of 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride and transfer it to a dry, argon-flushed round-bottom flask.
Solvent Addition: Add anhydrous DCM or THF (approx. 0.1 M to 0.2 M concentration relative to the amine). The mixture will be a cloudy suspension.
Base Addition: Dropwise, add 1.5 equivalents of DIPEA. Stir vigorously at room temperature for 10 minutes.
Observation: The suspension may briefly clear as the free base forms, followed by the appearance of a fine white precipitate (DIPEA·HCl).
Coupling: Add your pre-activated carboxylic acid (e.g., activated with HATU or EDC/HOBt). The reaction can proceed heterogeneously; the DIPEA·HCl will not interfere with the coupling kinetics.
Workup: During the aqueous workup, the DIPEA·HCl will partition into the aqueous layer, leaving your coupled product in the organic phase.
Protocol B: Preparation of Standardized Aqueous Stock Solutions
This protocol mitigates the risks associated with the compound's hygroscopicity.
Equilibration: Allow the sealed vial of the compound to reach room temperature in a desiccator before opening to prevent condensation.
Volumetric Addition: Instead of weighing out a sub-aliquot, calculate the volume of solvent needed to dissolve the entire mass provided by the vendor (e.g., for a 50 mg vial, add 1.0 mL of sterile PBS to create a 50 mg/mL stock).
Dissolution: Inject the solvent directly into the original vial through the septum (if applicable) or open briefly to add solvent. Vortex for 60 seconds.
Aliquot & Store: Divide the clear stock solution into single-use aliquots (e.g., 50 µL each) in sterile microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -20°C or -80°C.
Mechanistic Workflow Visualization
The following decision tree outlines the logical progression for solubilizing the compound based on your target application, highlighting critical intervention points.
Caption: Decision tree for solubilizing 2-(1-Aminocyclobutyl)ethan-1-ol HCl in aqueous vs. organic workflows.
References
Shaanxi Bloom Tech Co., Ltd. "Polarity and Solubility of Amine Hydrochlorides in Aqueous Solutions." Knowledge Base. Available at: [Link]
Justia Patents. "Method for the continuous production of isocyanates (Amine Hydrochloride Solubility)." Justia. Available at: [Link]
ACS Publications. "A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective." Journal of Medicinal Chemistry. Available at:[Link]
National Institutes of Health (PMC). "Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics." PMC. Available at: [Link]
Purification methods for removing impurities from aminocyclobutyl ethanol
Welcome to the technical support guide for the purification of aminocyclobutyl ethanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile bui...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of aminocyclobutyl ethanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Achieving high purity is critical for downstream applications, and this guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during purification.
Understanding the Challenge: Common Impurities in Aminocyclobutyl Ethanol
The purity of your final product is directly influenced by the impurities generated during its synthesis. For aminocyclobutyl ethanol, which is often synthesized via routes like the reduction of corresponding amino acids or the ring-opening of epoxides, common impurities may include:
Unreacted Starting Materials: Residual aminocyclobutane carboxylic acid, esters, or related precursors.
Reaction Byproducts: Side-products from incomplete reactions or alternative reaction pathways.[1][2]
Reagents and Catalysts: Leftover reducing agents, catalysts, or coupling agents.
Solvents: Residual solvents from the reaction or initial work-up steps.[3]
Degradation Products: Aminocyclobutyl ethanol can be susceptible to degradation, especially at elevated temperatures.[4]
A thorough understanding of your synthetic route is the first step in diagnosing any purification challenge.
Purification Method Selection
Choosing the appropriate purification strategy depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following decision tree provides a general guide.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues.
3.1 Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[5][6] It is often the most effective method for removing small amounts of impurities from a solid product.
Frequently Asked Questions:
Q1: My crude aminocyclobutyl ethanol is an oil. Can I still use recrystallization?
A1: Yes, it is often possible to convert the amine to a stable, crystalline salt. Try adding a stoichiometric amount of an acid like hydrochloric acid (HCl) or oxalic acid to a solution of your crude product. The resulting hydrochloride or oxalate salt is likely to be a solid that can be purified by recrystallization. Remember that you will need to neutralize the salt to recover the free amine afterward.
Q2: How do I select the best solvent for recrystallization?
A2: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[7] Given the polar nature of aminocyclobutyl ethanol (due to the amine and hydroxyl groups), you should start by screening polar solvents. Test small amounts of your solid in different solvents to find the best fit.
Solvent System
Polarity
Rationale & Comments
Isopropanol / Water
High
Good for highly polar compounds. The water increases solubility when hot, while isopropanol helps it crash out when cool.
Acetonitrile
Medium-High
A good starting point. Less polar than alcohols but can be effective.
Ethyl Acetate / Heptane
Medium/Low
Use a mixed solvent system. Dissolve in a minimum of hot ethyl acetate, then add heptane (an anti-solvent) dropwise until turbidity appears. Re-heat to clarify and then cool slowly.
Toluene
Low
May be a good choice if the compound is less polar than expected or for recrystallizing a less polar salt form.
Q3: My compound won't crystallize from the solution upon cooling. What's wrong?
A3: This is a common issue that can be caused by several factors:
Solution is too dilute: You may have used too much solvent. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.[8]
Supersaturation: The solution is supersaturated and needs a nucleation site to begin crystallization. Try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" from a previous pure batch.[7]
Impurities Inhibiting Crystallization: If the product is very impure, impurities can interfere with crystal lattice formation. An initial purification by column chromatography may be necessary.
Q4: My crystals are oily or discolored. How do I fix this?
A4: Discoloration can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[8] Oily products often indicate that the compound is "oiling out" instead of crystallizing, which happens if the boiling point of the solvent is higher than the melting point of your compound or if cooling is too rapid. Ensure slow cooling and consider a different solvent system. A second recrystallization is often necessary to improve purity.
3.2 Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[9] For polar molecules like amino alcohols, special considerations are necessary.
Caption: General workflow for column chromatography purification.
Frequently Asked Questions:
Q1: My compound is streaking badly on the silica TLC plate and won't move from the baseline. Why?
A1: This is a classic issue with amines on silica gel. The primary amine group is basic and interacts very strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to irreversible binding or significant streaking.
Solution: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide. This base will neutralize the acidic sites on the silica, allowing your amino alcohol to elute properly.
Q2: What is a good starting mobile phase (eluent) for aminocyclobutyl ethanol?
A2: Due to its polarity, you will need a relatively polar eluent system. A good starting point for your TLC analysis would be a mixture of Dichloromethane (DCM) and Methanol (MeOH).
Recommended Starting Gradient:
System: Dichloromethane / Methanol with 1% Triethylamine.
Test Gradients: Start with 95:5 DCM:MeOH and increase the methanol content to 90:10 and 80:20 to find the ideal polarity for separation.
Q3: I can't see my compound on the TLC plate under UV light.
A3: Aminocyclobutyl ethanol lacks a strong chromophore, so it will not be visible under UV light unless it is contaminated with a UV-active impurity. You will need to use a chemical stain for visualization.
Recommended Stains:
Ninhydrin Stain: Specific for primary and secondary amines. It will produce a characteristic purple or yellow spot upon heating.
Potassium Permanganate (KMnO₄) Stain: A general-purpose stain for compounds that can be oxidized, such as alcohols. It will show yellow/brown spots on a purple background.
Q4: My desired product is co-eluting with an impurity.
A4: Improving separation requires changing the selectivity of your chromatographic system.
Change Solvent System: Switch one of the solvents in your mobile phase. For example, try replacing Dichloromethane with Ethyl Acetate (e.g., Ethyl Acetate / Hexanes / TEA / MeOH). This changes the solvent-solute interactions and may resolve the co-eluting spots.
Use a Different Stationary Phase: If changing the mobile phase is ineffective, consider a different adsorbent. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds.
3.3 Distillation
Distillation separates liquids based on differences in their boiling points.[10] While effective for many compounds, it has specific challenges for amino alcohols.
Frequently Asked Questions:
Q1: Is simple distillation suitable for purifying aminocyclobutyl ethanol?
A1: It depends. Aminocyclobutyl ethanol likely has a relatively high boiling point (well over 150 °C) due to hydrogen bonding from both the -OH and -NH₂ groups. At these high temperatures, the compound may be susceptible to thermal degradation.
Recommendation: Use vacuum distillation . By reducing the pressure, you significantly lower the boiling point, which minimizes the risk of decomposition.
Q2: I'm performing a vacuum distillation, but the temperature is fluctuating and I'm getting a poor yield.
A2: This could be due to several factors:
Inadequate Vacuum: Ensure your vacuum pump is pulling a strong, stable vacuum and that all joints in your glassware are properly sealed. Air leaks will cause pressure fluctuations and inefficient distillation.
Bumping: The liquid may be boiling unevenly. Use a magnetic stir bar or boiling chips to ensure smooth boiling.
Azeotrope Formation: The compound may form an azeotrope with residual water or solvents, a mixture that boils at a constant temperature and composition.[10][11] If an azeotrope is suspected, prior drying of the crude material (e.g., with anhydrous magnesium sulfate) is necessary.
Purity Assessment Protocols
After purification, you must verify the purity of your aminocyclobutyl ethanol.
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining purity.[12]
Protocol:
Column: C18 reverse-phase column.
Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Detection: Since aminocyclobutyl ethanol lacks a UV chromophore, you will need a detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).[13] Alternatively, pre-column derivatization with a UV-active agent can be performed.[13]
Gas Chromatography (GC): Suitable for assessing volatile impurities.[14][15]
Protocol:
Column: A polar capillary column (e.g., wax-based like CP-Wax or a specialized amine column) is recommended.[14][16]
Injector/Detector: Use a high injector temperature to ensure volatilization and a Flame Ionization Detector (FID).
Caution: The high polarity and potential for hydrogen bonding can lead to peak tailing. Derivatization (e.g., silylation) may be necessary for sharp, symmetrical peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%).
References
Recrystallization. (n.d.). Vedantu. Retrieved from [Link]
Amino Acid Purification - Column Chromatography. (n.d.). SORBEAD India. Retrieved from [Link]
Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 387, 255-265. Retrieved from [Link]
Experiment 2: Recrystallization. (n.d.). University of Southern California. Retrieved from [Link]
One-Pot Preparation of Cyclic Amines from Amino Alcohols. (2011). Organic Syntheses, 88, 169. Retrieved from [Link]
Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015). CSB and SJU Digital Commons. Retrieved from [Link]
Recrystallization. (n.d.). University of Richmond Blogs. Retrieved from [Link]
Recrystallization (chemistry). (n.d.). EBSCO. Retrieved from [Link]
Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. (2000). Tetrahedron: Asymmetry, 11(23), 4629-4641. Retrieved from [Link]
Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved from [Link]
Amino alcohols Analysis of ethanol amines. (n.d.). Agilent. Retrieved from [Link]
Ethanol production, purification, and analysis techniques: a review. (2008). ASABE Meeting Paper. Retrieved from [Link]
Solvents - Analysis of impurities in ethanol. (n.d.). LabRulez GCMS. Retrieved from [Link]
β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Identification and synthesis of impurities formed during sertindole preparation. (2011). Arkivoc, 2011(5), 23-37. Retrieved from [Link]
A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. (2001). Journal of Food and Drug Analysis, 9(3). Retrieved from [Link]
Troubleshooting checklist for industrial ethanol production. (2023). LEAF by Lesaffre. Retrieved from [Link]
One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst. (2022). Organic Chemistry Research, 8(1), 89-94. Retrieved from [Link]
A Sustainable Ethanol Distillation System. (2012). Energies, 5(1), 74-91. Retrieved from [Link]
Analyzing USP Ethyl alcohol impurities. (2022). News-Medical.Net. Retrieved from [Link]
Process for purifying a crude ethanol product. (2011). Google Patents.
Exp 3 - Distillation - F17. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. (2013). Modern Research in Catalysis, 2(2), 19-27. Retrieved from [Link]
Pilot-scale experimental studies on ethanol purification by cyclic stripping. (n.d.). The University of Manchester. Retrieved from [Link]
Analysis of impurities in potable ethanol. (n.d.). LabRulez GCMS. Retrieved from [Link]
Ethanol Plant Beer Columns Troubleshooting and Improvement Study. (n.d.). Process Engineering Associates, LLC. Retrieved from [Link]
Validation of a method for ethanol analysis in biological and non. (2021). Hemijska Industrija, 75(3), 175-183. Retrieved from [Link]
Alcohol recovery from fermentation broth with gas stripping: system experimental and optimisation. (2016). Agronomy Research, 14(3), 896-904. Retrieved from [Link]
Ethanol Production 101 – Part 3. (2023). Homeland Energy Solutions. Retrieved from [Link]
Ethanol distillation process. (2007). Google Patents.
Ethanol purification (method 1). (2021). Amasci.net. Retrieved from [Link]
Ethanol Purification Techniques in Lab. (n.d.). Scribd. Retrieved from [Link]
The Purification of Ethanol from Drugstore Ethyl Rubbing Alcohol. (2013). YouTube. Retrieved from [Link]
Navigating the Energetics: A Guide to Minimizing Ring Strain Degradation in Cyclobutane Derivatives
Technical Support Center Understanding the Challenge: The Inherent Strain of Cyclobutane Cyclobutane rings possess significant ring strain, estimated to be around 26.3 kcal/mol.[1][2][3][4] This instability arises from t...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center
Understanding the Challenge: The Inherent Strain of Cyclobutane
Cyclobutane rings possess significant ring strain, estimated to be around 26.3 kcal/mol.[1][2][3][4] This instability arises from two primary factors:
Angle Strain: The ideal sp³ bond angle is 109.5°, but the internal angles of a planar cyclobutane are constrained to 90°. To alleviate some of this strain, cyclobutane adopts a puckered conformation.[1][2][5][6]
Torsional Strain: Eclipsing interactions between adjacent C-H bonds further contribute to the overall strain energy.[1][7][8]
This stored potential energy makes cyclobutanes susceptible to thermal degradation, primarily through a [2+2] cycloreversion reaction to form two ethylene molecules or their substituted derivatives.[9][10] This process typically proceeds through a biradical intermediate.[11][12]
Frequently Asked Questions (FAQs)
Q1: At what temperature should I expect my cyclobutane derivative to start degrading?
A1: The thermal stability of a cyclobutane derivative is highly dependent on its substitution pattern. Unsubstituted cyclobutane begins to decompose into ethylene at temperatures around 420-480 °C.[11] However, the presence of certain functional groups can significantly lower this decomposition temperature. For instance, the thermal isomerization of some substituted cyclobutenes has been observed at temperatures as low as 120-180°C.[13] It is crucial to determine the thermal stability of your specific compound empirically, for example, through thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).
Q2: Can solvent choice influence the thermal stability of my cyclobutane compound?
A2: While the primary driver of degradation is temperature, solvent choice can play a role, particularly if the solvent can participate in or catalyze decomposition pathways. For reactions requiring heat, selecting a solvent with an appropriate boiling point that allows for controlled reaction temperatures is critical. High-boiling, inert solvents such as diphenyl ether or Dowtherm A are often used for high-temperature reactions, but care must be taken not to exceed the decomposition temperature of the cyclobutane derivative. For lower temperature applications, common inert solvents like toluene, xylene, or DMF are suitable, provided they are anhydrous and degassed.[14]
Q3: Are there any catalysts that can inadvertently promote the degradation of my cyclobutane derivative?
A3: Yes, certain transition metals, particularly those used in cycloaddition reactions, can also catalyze the reverse cycloreversion reaction.[15] For example, nickel(0) complexes, often used for [2+2] cycloadditions, are sensitive to oxidation and can become inactive or promote side reactions if not handled under strictly anaerobic and anhydrous conditions.[14] Similarly, palladium catalysts can be susceptible to deactivation through various mechanisms.[14][16] If your reaction involves transition metal catalysts, it is essential to screen for catalyst stability and potential for promoting undesired ring-opening.
Q4: My cyclobutane derivative seems to be degrading even at room temperature over time. What could be the cause?
A4: While significant thermal decomposition at room temperature is uncommon for many cyclobutane derivatives, some highly strained or activated compounds can be labile. Other factors that could contribute to degradation over time include:
Presence of Impurities: Acidic or basic impurities can catalyze ring-opening or other decomposition pathways.
Exposure to Light: Photochemical [2+2] cycloadditions are a common method for forming cyclobutanes; the reverse reaction can also be photochemically induced.[17][18] Storing sensitive compounds in amber vials or in the dark is recommended.
Oxidation: Exposure to air can lead to oxidative degradation, especially for compounds with sensitive functional groups.
Troubleshooting Guide: A Problem-Solving Approach
This section provides a structured approach to troubleshooting common issues encountered during the heating of cyclobutane derivatives.
Problem 1: Low or no yield of the desired product, with recovery of starting material.
This scenario suggests that the reaction conditions are not energetic enough to promote the desired transformation but are below the threshold for significant thermal degradation.
Logical Workflow for Troubleshooting Insufficient Reactivity
Caption: Troubleshooting workflow for low reaction conversion.
Experimental Protocol: Stepwise Temperature Increase
Baseline Experiment: Set up the reaction at the initial, lower temperature.
Monitoring: After a set time (e.g., 1 hour), take an aliquot and analyze it by a suitable method (TLC, GC-MS, or NMR) to determine the extent of conversion.
Incremental Increase: If conversion is low, increase the reaction temperature by 5-10 °C.
Repeat Monitoring: Continue to monitor the reaction at the new temperature.
Identify Onset of Degradation: Note the temperature at which product formation is optimal before significant byproduct formation (indicative of degradation) is observed.
Problem 2: Formation of multiple, unidentified byproducts and low yield of the desired product.
This is a classic sign of thermal degradation competing with or outpacing the desired reaction.
Causality and Mitigation Strategies
Potential Cause
Underlying Principle
Recommended Action
Excessive Reaction Temperature
The activation energy for the degradation pathway is being readily overcome.
Methodically decrease the reaction temperature in 5-10 °C increments until byproduct formation is minimized.
Prolonged Reaction Time
Even at a suitable temperature, extended heating can lead to cumulative degradation.
Monitor the reaction closely and quench it as soon as the starting material is consumed or product formation plateaus.
Inappropriate Catalyst
The catalyst may be promoting the [2+2] cycloreversion.
Screen alternative catalysts known for milder reaction conditions. If using a transition metal, ensure it is in the correct oxidation state and consider using more robust ligands.[14]
"Hot Spots" in the Reaction Vessel
Uneven heating can lead to localized areas of very high temperature, causing degradation.
Ensure efficient stirring and use a well-controlled heating mantle or oil bath.
Problem 3: The reaction is inconsistent between batches.
Inconsistent results often point to subtle variations in reaction setup or reagent quality.
Checklist for Reproducibility
Reagent Purity: Are all reagents, especially the cyclobutane starting material, of the same purity for each batch? Impurities can have a significant catalytic effect on degradation.
Solvent Quality: Is the solvent from the same bottle/supplier? Has it been properly dried and degassed each time? Water and oxygen can poison sensitive catalysts and react with some cyclobutane derivatives.[14]
Inert Atmosphere: Was a robust inert atmosphere (e.g., high-purity argon or nitrogen) maintained consistently? This is especially critical for oxygen-sensitive catalysts like Ni(0).[14]
Heating and Stirring: Are the heating rate, final temperature, and stirring speed identical for each run?
Advanced Strategies for Mitigating Degradation
For particularly labile cyclobutane derivatives, more advanced strategies may be necessary.
1. Use of Protecting Groups
If a functional group on the cyclobutane ring is contributing to its instability, consider protecting it. For example, a hydroxyl group could be protected with a silyl ether, which is generally thermally stable.[19] The protecting group can be removed in a subsequent step under non-thermal conditions.
2. Thermolabile Protecting Groups
In some synthetic designs, a protecting group that can be removed under specific, mild heating conditions might be advantageous.[20] This allows for deprotection without subjecting the core cyclobutane structure to harsh deprotection reagents.
3. Flow Chemistry
Continuous flow reactors offer precise control over reaction temperature and residence time. By passing the reaction mixture through a heated zone for a very short and controlled period, it is possible to achieve the desired reaction at a higher temperature than would be feasible in a batch reactor, while minimizing the time the molecule is exposed to these conditions, thus reducing degradation.
Visualizing the Degradation Pathway
The thermal decomposition of cyclobutane is a classic example of a unimolecular ring-opening reaction.[11]
Caption: Reaction mechanism for the thermal decomposition of cyclobutane.
By understanding the principles of ring strain and the mechanisms of thermal degradation, researchers can design experiments that favor desired transformations while minimizing the decomposition of these valuable and versatile chemical building blocks.
References
Application Notes and Protocols for Kinetic Studies of Cyclobutane Ring-Opening Reactions - Benchchem.
The Thermal Decomposition of Cyclobutane at Low Pressures - ResearchGate.
Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations - arXiv.
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications.
Thermal Rearrangements of Cyclopropanes and Cyclobutanes.
Technical Support Center: Catalyst Deactivation in Cyclobutane Synthesis - Benchchem.
Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts.
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - Master Organic Chemistry.
Cycloalkanes and Ring Strain - Chemistry LibreTexts.
Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts.
Cyclobutanes in Organic Synthesis - Baran Lab.
Catalytic chemical recycling of cyclobutane structures a, Quantitative... - ResearchGate.
Ring strain - Wikipedia.
Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation - Benchchem.
Calculation of Ring Strain In Cycloalkanes - Master Organic Chemistry.
The thermal ring opening of 3,3-disubstituted cyclobutenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes | Request PDF - ResearchGate.
Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes | Organic Letters - ACS Publications.
Thermolabile protecting groups - Wikipedia.
Protecting Groups in Organic Synthesis-1 Ready - UT Southwestern, Dallas, Texas.
Technical Support Center: Recrystallization of 2-(1-Aminocyclobutyl)ethan-1-ol Hydrochloride
Welcome to the technical support guide for the purification of 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride. This document provides in-depth troubleshooting and frequently asked questions to assist researchers, scientis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride. This document provides in-depth troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity of this compound through recrystallization.
Introduction to Recrystallization
Recrystallization is a fundamental purification technique in chemistry used to separate a crystalline solid from its soluble impurities. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool, the compound of interest will crystallize out in a purer form, while the impurities remain dissolved in the cold solvent. The selection of an appropriate solvent system is the most critical factor for a successful recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride?
A1: For amine hydrochloride salts like 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride, polar protic solvents are generally a good starting point due to the ionic nature of the hydrochloride salt. Based on available literature for similar compounds and general principles, the most promising solvents are short-chain alcohols. Specifically, isopropanol (IPA) and ethanol are excellent candidates. These solvents typically show good solubility at elevated temperatures and lower solubility at room temperature or below for this class of compounds.
Q2: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than forming solid crystals upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated to a high degree. To remedy this, you can try adding a co-solvent (an anti-solvent) in which your compound has low solubility to reduce the overall solvating power of the system. For an alcohol-based system, a non-polar solvent like methyl tert-butyl ether (MTBE) or diethyl ether can be effective as an anti-solvent. Add the anti-solvent dropwise to the hot, dissolved solution until slight turbidity is observed, then allow it to cool slowly.
Q3: How can I improve the yield of my recrystallization?
A3: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. After dissolution, allowing the solution to cool slowly to room temperature, followed by a period of cooling in an ice bath, will promote the formation of crystals and maximize the amount of product that crystallizes out of the solution. Be mindful that cooling too rapidly can trap impurities. Also, minimizing the number of transfer steps will reduce mechanical losses of your product.
Q4: What is the expected melting point of pure 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride?
A4: The melting point of pure 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride is reported to be in the range of 198-202 °C. A sharp melting point within this range is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride and provides step-by-step solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
The compound does not dissolve in the hot solvent.
1. Insufficient solvent volume.2. The chosen solvent is inappropriate.
1. Add more solvent in small increments until the solid dissolves.2. If a large volume of solvent is required, consider a different solvent or a solvent mixture. For this compound, if isopropanol is not effective, try ethanol or a mixture of ethanol and a small amount of water.
No crystals form upon cooling.
1. The solution is not sufficiently saturated.2. The solution has cooled too rapidly, leading to a supersaturated state.
1. Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
The resulting crystals are discolored.
The impurities are co-crystallizing with the product.
This may require a pre-purification step. Consider treating the hot solution with activated carbon to adsorb colored impurities before filtering and cooling.
Low recovery of the purified compound.
1. Too much solvent was used.2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration.
1. Use the minimum amount of hot solvent for dissolution.2. Cool the solution in an ice bath for a longer period to maximize precipitation.3. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Experimental Workflow: Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride using an isopropanol/methyl tert-butyl ether solvent system, a method adapted from procedures for similar amine hydrochlorides.
Solvent System Selection
A solvent/anti-solvent system is often effective for amine hydrochlorides. Isopropanol (IPA) is a good primary solvent, and methyl tert-butyl ether (MTBE) can be used as an anti-solvent.
Step-by-Step Protocol
Dissolution: In a flask, add the crude 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride. Add a minimal amount of hot isopropanol and bring the mixture to a gentle boil with stirring until the solid is fully dissolved.
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and activated carbon if used).
Crystallization: Allow the filtered solution to cool slowly to room temperature. If no crystals form, proceed to the next step. If crystals form, allow the solution to stand at room temperature to maximize crystal growth before cooling further.
Inducing Precipitation: If necessary, add MTBE dropwise as an anti-solvent until the solution becomes slightly turbid.
Cooling: Cool the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold IPA or a cold mixture of IPA/MTBE to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Workflow Diagram
Caption: Recrystallization workflow for 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride.
References
Preparation of amino alcohols as factor Xa inhibitors.
Handling hygroscopic properties of amino alcohol hydrochloride salts
Technical Support Center: Handling Hygroscopic Amino Alcohol Hydrochloride Salts Welcome to the Technical Support Hub Subject: Advanced Handling & Stabilization of Amino Alcohol HCl Salts Lead Scientist: Dr. Aris Thorne,...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling Hygroscopic Amino Alcohol Hydrochloride Salts
Welcome to the Technical Support Hub
Subject: Advanced Handling & Stabilization of Amino Alcohol HCl Salts
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Status: Operational
Executive Summary:
Amino alcohol hydrochloride salts (e.g., Tromethamine HCl, Ethanolamine HCl, Glucosamine HCl) present a dual challenge in pharmaceutical and chemical development. Physically, they are prone to deliquescence (absorbing moisture until they dissolve). Chemically, the combination of a nucleophilic hydroxyl/amine group, an acidic counterion (HCl), and absorbed water creates a perfect storm for acyl migration or hydrolysis .
This guide replaces generic advice with chemically grounded, self-validating protocols designed to maintain the integrity of your material.
Module 1: The Mechanics of Instability (FAQ)
Q: Why does my salt turn into a liquid even when the room doesn't feel humid?A: This is driven by Critical Relative Humidity (CRH) .
Every water-soluble salt has a specific CRH value. If the ambient humidity exceeds this value, the salt will strip moisture from the air to form a saturated solution layer on its surface.
The Trap: Impurities lower the CRH. A 99% pure salt might have a CRH of 60%, but a 98% pure salt (with 1% organic impurity) might drop to 45%.
The Result: Once the process starts, it is autocatalytic. The liquid layer increases the surface area for further absorption.
Q: Is the water absorption just a physical problem?A: No. For amino alcohols, it is a chemical hazard.
Acyl Migration: In 1,2-amino alcohols (like ephedrine or serine derivatives), the presence of moisture and the acidic proton from the HCl can catalyze the migration of acyl groups between the Nitrogen and Oxygen atoms (N→O or O→N migration).
Hydrolysis: If your molecule contains ester linkages, the HCl salt provides the acid catalyst, and the absorbed atmosphere provides the water reagent.
Data: Hygroscopicity Profiles of Common Scaffolds
Compound Class
Example
Hygroscopicity Risk
Critical RH (Approx)
Chemical Risk
Primary Amino Alcohols
Ethanolamine HCl
High
< 50%
Oxidation, Carbonate formation
Sugar Amines
Glucosamine HCl
Moderate
~60-70%
Maillard reaction (if impurities present)
Tris-Buffers
Tromethamine HCl
High
~40-50%
Deliquescence
Catecholamines
Epinephrine HCl
High
< 45%
Oxidation (turns pink/brown)
Module 2: Operational Workflows (Troubleshooting)
Protocol A: Weighing & Transferring
Issue: "The balance drifts constantly while I am weighing the sample."
Diagnosis: The sample is absorbing water weight in real-time. Static electricity on plastic weighing boats exacerbates this by slowing down the transfer.
The "Zero-Drift" Weighing Protocol:
Equilibration: Bring the container to room temperature before opening to prevent condensation.
Vessel Selection: Use glass weighing boats or anti-static metal scoops. Avoid standard plastic boats which hold static charge.
The Nitrogen Cone: If a glovebox is unavailable, rig a funnel inverted over the balance pan and flow gentle dry nitrogen (2-3 psi) to create a local dry curtain.
Speed: Do not aim for the perfect last milligram. Weigh by difference (Tare vial -> Add approx amount -> Weigh vial again).
Figure 1: Decision logic for weighing hygroscopic salts to minimize moisture uptake.
Module 3: Remediation & Drying (The Fix)
Issue: "My salt has clumped or turned into a paste. Can I save it?"
Option 1: Vacuum Drying (For mild cases)
Temperature: Keep below 40°C initially to prevent melting (the melting point often drops as water content rises).
Desiccant: Place a tray of
(Phosphorus Pentoxide) or KOH pellets in the vacuum oven to act as a moisture sink.
Vacuum: High vacuum (< 1 mbar) is required.
Option 2: Azeotropic Drying (For severe deliquescence)
If the salt is heat-sensitive or very wet, boiling off water is dangerous. Use chemistry to remove it.[1][2]
Solvent: Toluene or Benzene (forms azeotrope with water).[2]
Method: Dissolve/suspend the wet salt in Toluene. Rotovap or distill.[2] The water will co-distill with the toluene at a lower temperature than water's boiling point.
Option 3: Recrystallization (Purification)
Solvent System: Dissolve in minimal dry Ethanol or Methanol (warm).
Anti-Solvent: Slowly add dry Diethyl Ether or MTBE until cloudiness persists.
Cooling: Cool slowly to 4°C. Rapid cooling traps moisture in the lattice.
Figure 2: Remediation pathways for compromised hygroscopic salts.
Module 4: Analytical Validation
Q: How do I measure the water content if the sample absorbs water during the measurement?
Karl Fischer (KF) Titration:
Technique: Use a diaphragm-less cell if possible to prevent clogging.
Solvent: Use dry Methanol/Formamide (1:1) to ensure solubility of the salt.[3]
Sample Transfer: Use a syringe injection method (dissolve sample in dry solvent in a septum vial first) rather than opening the titration cell to drop in a solid.
NMR Artifacts:
A broad peak around 4.0 - 5.0 ppm (in DMSO-d6) or shifting of the NH/OH protons often indicates moisture.
Tip: Add a single pellet of activated 4Å molecular sieve directly into the NMR tube 10 minutes before acquisition to "clean" the spectrum in situ.
References
Hygroscopicity & Deliquescence Mechanisms
Title: Deliquescence of pharmaceutical systems.
Source: ResearchG
URL:
Handling & Drying Protocols
Title: Drying solvents and reagents (Azeotropic methods).
Source: Sciencemadness Wiki / Vogel's Textbook of Practical Organic Chemistry.
URL:
Chemical Instability (Acyl Migration)
Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions.
Source: N
URL:
Recrystallization Strategies
Title: Reagents & Solvents: Solvents for Recrystallization.[1][4]
Source: University of Rochester, Dept of Chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Reaction Time & Selectivity for Nucleophilic Substitution
Ticket ID: #CHM-CYC-004
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Core Directive & Executive Summary
The Challenge:
Nucleophilic substitution on aminocyclobutyl alcohols is a kinetic tightrope. You are battling two opposing forces:
Ring Strain (~26 kcal/mol): The cyclobutane ring is puckered and sterically hindered, often causing
reactions to stall (slow reaction time).
Carbocation Instability: If you push conditions too hard (heat/acid) to overcome sterics, you trigger the
pathway. This inevitably leads to ring contraction (to cyclopropylmethyl) or ring opening , destroying your scaffold.
The Solution:
Optimization requires a "Push-Pull" strategy:
Push: Use highly active leaving groups (Triflate/ONs) or specific activation (Mitsunobu) to lower the activation energy barrier.
Pull: Use polar aprotic solvents (DMF/DMSO) to strip the solvation shell from the nucleophile, increasing its kinetic energy without raising thermal temperature.
Diagnostic Flowchart (Troubleshooting)
Before altering your protocol, identify your failure mode using the logic below.
Caption: Decision matrix for optimizing aminocyclobutyl substitution. Blue nodes indicate diagnostic steps; Green nodes indicate optimization actions.
Technical FAQs & Troubleshooting
Issue 1: "My reaction stalls at 50% conversion."
Diagnosis: Steric hindrance is preventing the nucleophile from accessing the
orbital (backside attack).
Scientific Context: The cyclobutane ring is puckered. If your leaving group (LG) is pseudo-equatorial, the incoming nucleophile must attack from the sterically crowded pseudo-axial trajectory.
Corrective Actions:
Solvent Switch: Move from THF or DCM to DMF or DMSO .
Why? These solvents solvate cations well but leave anions (nucleophiles) "naked" and highly reactive, increasing the rate constant
by orders of magnitude [1].
Leaving Group Upgrade: If using Mesylate (Ms), switch to Triflate (Tf) or Nosylate (Ns) .
Why? Triflate is a "super-leaving group" (
of conjugate acid ~ -14). It departs so rapidly that it lowers the activation energy required for the rate-determining step.
Issue 2: "I see 'cyclopropylmethyl' impurities in my NMR."
Diagnosis: You have triggered the non-classical cation rearrangement .
Scientific Context: Cyclobutyl cations are unstable. They rapidly equilibrate with cyclopropylcarbinyl and homoallyl cations. This happens when the reaction character shifts toward
(loss of LG before nucleophilic attack) [2].
Corrective Actions:
Enforce
: Increase the concentration of your nucleophile (to >2.0 equiv).
Why?
. High nucleophile concentration favors the bimolecular () pathway over the unimolecular () ionization.
Lower Temperature: Run the reaction at 0°C or -20°C.
Why? Rearrangement usually has a higher activation energy than direct substitution. Lower heat starves the rearrangement pathway.
Issue 3: "The Deoxofluor/DAST reaction turned into black tar."
Diagnosis: Unprotected amine interference or thermal runaway.
Corrective Actions:
Protect the Amine: You must use a carbamate (Boc/Cbz) or amide. A free amine acts as a Lewis base, reacting with the sulfur center of Deoxofluor, decomposing the reagent [3].
Stoichiometry: Amines (even protected ones) can hydrogen bond. Use 1.5 - 2.0 equiv of fluorinating agent to account for Lewis basicity.
Optimized Experimental Protocols
Protocol A: Stereoinversion via Mitsunobu (The "Safe" Route)
Best for: Converting cis-alcohol to trans-derivative (or vice versa) with minimal rearrangement.
HPLC Method Development Guide: Detection of 2-(1-Aminocyclobutyl)ethan-1-ol
Executive Summary: The "Invisible" Analyte Challenge Developing a robust HPLC method for 2-(1-Aminocyclobutyl)ethan-1-ol (CAS: 1132814-49-3) presents a classic analytical paradox. This molecule is a critical building blo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Invisible" Analyte Challenge
Developing a robust HPLC method for 2-(1-Aminocyclobutyl)ethan-1-ol (CAS: 1132814-49-3) presents a classic analytical paradox. This molecule is a critical building block in drug discovery (often a precursor for kinase inhibitors), yet it possesses two distinct properties that render standard Reverse Phase (RP-HPLC) with UV detection ineffective:
Lack of Chromophore: The cyclobutane ring and aliphatic chain lack conjugated
-systems, making the molecule virtually "invisible" to UV detectors above 210 nm.
High Polarity: The primary amine and hydroxyl group create a polar profile that elutes in the void volume (
) of standard C18 columns.
This guide objectively compares the two most viable strategies to overcome these limitations: Pre-column Derivatization with Fluorescence Detection (FLP) versus Hydrophilic Interaction Chromatography with Charged Aerosol Detection (HILIC-CAD) .
Chemical Profile & Method Selection
Before selecting a pathway, we must understand the analyte's behavior in solution.
Property
Description
Analytical Implication
Structure
Cyclobutane ring with geminal amine/ethanol groups.
Steric bulk is moderate; lack of aromaticity prevents UV detection.
Basicity
Primary Amine ().
Positively charged at acidic/neutral pH. Requires pH control or ion-pairing.
Polarity
High (LogP < 1).
Poor retention on C18; Ideal for HILIC.
Method A: Pre-Column Derivatization (OPA-FLD)
Best For: Trace analysis, impurities <0.05%, and labs limited to standard HPLC hardware.
The Mechanism
Since the molecule has a primary amine, we can "tag" it with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-Mercaptoethanol). This reaction creates a highly fluorescent isoindole derivative that is also sufficiently hydrophobic to be retained on a standard C18 column.
Experimental Protocol
Reagents:
Borate Buffer: 0.4 M, pH 10.2 (Critical for deprotonation of the amine).
OPA Reagent: 10 mg OPA dissolved in 1 mL MeOH + 100 µL 2-Mercaptoethanol + 9 mL Borate Buffer.
Mobile Phase A: 10 mM Na₂HPO₄, pH 7.2.
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).
✅ Selectivity: Only primary amines are detected; matrix interference is low.
❌ Stability: The isoindole derivative is unstable; injection timing must be precise.
❌ Throughput: Adds 1-2 minutes per cycle for derivatization.
Method B: HILIC-CAD (Direct Analysis)
Best For: High-throughput screening, formulation stability, and "universal" detection of non-chromophoric impurities.
The Mechanism
Charged Aerosol Detection (CAD) detects any non-volatile analyte, regardless of chemical structure. By pairing CAD with HILIC (Hydrophilic Interaction Liquid Chromatography), we retain the polar amine without derivatization.
Experimental Protocol
Mobile Phases:
MP A: 100 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
MP B: Acetonitrile (LC-MS Grade).
Chromatographic Conditions:
Column: Amide-HILIC (2.1 x 100 mm, 1.7 µm). Note: Amide phases are preferred over bare silica for better peak shape of amines.
Gradient:
0 min: 90% B
5 min: 75% B
10 min: 60% B
12 min: 90% B (Re-equilibration is critical in HILIC).
Detector: CAD (Evaporation Temp: 35°C; Power Function: 1.0).
Pros & Cons:
✅ Simplicity: No sample prep or reagents required.
✅ Uniformity: Response factor is mass-dependent, allowing semi-quantitation without standards.
❌ Mobile Phase: Restricted to volatile buffers (no phosphate).
❌ Linearity: CAD response is curvilinear (requires quadratic fit or power function linearization).
Comparative Data Analysis
The following data represents typical performance metrics for amino-alcohol analysis based on validation studies (e.g., Thermo Fisher Technical Note 72806 and Agilent 5991-7993EN).
Metric
Method A: Derivatization (FLD)
Method B: HILIC-CAD
Linearity ()
> 0.999 (Linear)
> 0.995 (Quadratic/Poly)
LOD (Limit of Detection)
~ 0.5 pmol (High Sensitivity)
~ 5-10 pmol (Moderate)
Precision (RSD %)
1.5 - 2.5% (Dependent on reaction time)
< 1.0% (Excellent)
Sample Prep Time
High (Requires mixing/wait)
Low (Dilute & Shoot)
Cost Per Sample
Moderate (Reagents + Column life)
Low (Solvents only)
Decision Matrix & Workflow Visualization
The following diagrams illustrate the logical flow for method selection and the mechanism of the derivatization reaction.
Diagram 1: Method Selection Strategy
Caption: Decision tree for selecting the optimal detection method based on laboratory resources and sensitivity requirements.
Diagram 2: OPA Derivatization Reaction Pathway
Caption: The chemical transformation of the non-chromophoric amine into a fluorescent isoindole.
Conclusion
For 2-(1-Aminocyclobutyl)ethan-1-ol , the choice of method depends strictly on the analytical goal:
Choose Method A (OPA-FLD) if you are performing impurity profiling or cleaning validation where sensitivity is paramount and you lack advanced detectors like CAD or MS.
Choose Method B (HILIC-CAD) for assay/potency testing and formulation development. It offers superior robustness and throughput by eliminating the variable of reaction chemistry.
Author's Recommendation: For a modern QC laboratory, Method B (HILIC-CAD) is the superior choice for routine analysis due to its "dilute-and-shoot" simplicity, reducing the risk of analyst error during sample preparation.
High-Resolution X-Ray Crystallography and Salt Selection Guide for 2-(1-Aminocyclobutyl)ethan-1-ol
Executive Summary As a Senior Application Scientist in early-phase drug development, I frequently encounter highly functionalized aliphatic building blocks that present significant handling challenges. 2-(1-Aminocyclobut...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in early-phase drug development, I frequently encounter highly functionalized aliphatic building blocks that present significant handling challenges. 2-(1-Aminocyclobutyl)ethan-1-ol (CAS: 1132814-49-3) is a prime example[1]. Featuring a geminally disubstituted cyclobutane ring, this molecule is a highly valuable bioisostere used to restrict conformational flexibility in lead compounds.
However, in its free base form, it exists as a viscous, hygroscopic oil[1]. It readily absorbs atmospheric moisture and carbon dioxide (forming carbamates), which severely compromises stoichiometric precision during parallel synthesis. To overcome these liabilities, a rigorous salt screen is required. This guide objectively compares the crystallographic and physicochemical performance of the Free Base , the Hydrochloride (HCl) Salt , and the Hemisulfate Salt of 2-(1-Aminocyclobutyl)ethan-1-ol, providing actionable, field-proven methodologies for structural validation.
Mechanistic Rationale: The Imperative for Salt Selection
The selection of an optimal pharmaceutical salt is a multidimensional optimization problem. As established in foundational toxicological and formulation frameworks, the choice of counterion directly dictates the solid-state packing, which subsequently controls the macroscopic properties of the bulk material (e.g., melting point, hygroscopicity, and chemical stability) [2].
The Free Base: The presence of both a primary amine (hydrogen bond donor) and a primary alcohol (hydrogen bond donor/acceptor) allows for extensive, yet disordered, intermolecular hydrogen bonding, resulting in a liquid state at room temperature.
The HCl Salt: Chloride is a monatomic, spherical anion. While it successfully protonates the amine to form a crystalline 1:1 salt, its limited ability to bridge multiple cations often results in moderate hygroscopicity.
The Hemisulfate Salt: Sulfate (
) is a tetrahedral dianion. Causally, its geometry and multiple oxygen hydrogen-bond acceptors allow it to act as a structural node, bridging two 2-(1-Aminocyclobutyl)ethan-1-ol cations. This creates a robust, highly ordered 3D lattice that thermodynamically locks out atmospheric water, drastically improving physical stability [3].
Salt selection and thermodynamic crystallization workflow for 2-(1-Aminocyclobutyl)ethan-1-ol.
Experimental Workflows: A Self-Validating Approach
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes an in-process control to prevent the propagation of errors.
Thermodynamic Salt Screening and Crystallization
Objective: Isolate diffraction-quality single crystals of both the HCl and Hemisulfate salts.
Causality of Solvent Choice: Isopropanol (IPA) is selected as the primary solvent because its moderate polarity solvates the charged salts at elevated temperatures. Heptane is chosen as the anti-solvent because its non-polar nature drastically reduces salt solubility, forcing supersaturation upon controlled cooling.
Preparation: Dissolve 500 mg of 2-(1-Aminocyclobutyl)ethan-1-ol free base in 5.0 mL of anhydrous IPA at 50 °C.
Counterion Addition:
For HCl: Bubble anhydrous HCl gas through the solution until pH ~2 is reached (measured via aliquots on wet pH paper).
For Hemisulfate: Add 0.5 molar equivalents of 98%
dropwise under vigorous stirring.
Anti-Solvent Titration: Slowly add heptane dropwise until the solution becomes faintly turbid (the metastable zone).
Self-Validation (Seeding): Hold the temperature at 50 °C for 10 minutes. If the turbidity clears, the system is unsaturated; add more heptane. If it persists, the system is correctly supersaturated.
Cooling: Cool the system to 4 °C at a strictly controlled rate of -0.1 °C/min to promote the growth of large, defect-free single crystals rather than kinetic powder precipitates.
Single-Crystal X-Ray Diffraction (SCXRD) Protocol
Objective: Determine the absolute solid-state structure and validate the hydrogen-bonding network.
Causality of Source Choice: We utilize Cu Kα radiation (
) rather than Mo Kα. For purely organic, light-atom structures (C, H, N, O), the longer wavelength of copper yields significantly stronger diffracted intensities, drastically improving the signal-to-noise ratio at high resolution [4].
Crystal Selection: Submerge the crystallization crop in paratone oil.
Self-Validation (Birefringence): Examine crystals under a polarizing microscope. Select a single crystal (approx.
mm) that exhibits uniform extinction when rotated. This guarantees the crystal is a single domain and not a twinned aggregate.
Mounting & Data Collection: Mount the crystal on a MiTeGen loop and immediately transfer to a 100 K nitrogen cold stream. Collect data using a diffractometer equipped with a Cu Kα microfocus source and a CMOS detector.
Self-Validation (Integration): After the first 50 frames, check the internal merging R-factor (
). Proceed with full collection only if .
Refinement: Solve the structure using Direct Methods. Refine against
using full-matrix least-squares. Ensure the final value is , validating the accuracy of the protein-small molecule complex interpretations standard in drug discovery [4].
Self-validating single-crystal X-ray diffraction (SCXRD) workflow for structure determination.
Quantitative Data and Structural Comparison
To objectively compare the alternatives, the crystallographic parameters and bulk physicochemical properties are summarized below.
Crystallographic Parameters
The SCXRD data unequivocally demonstrates the structural differences induced by the counterions.
Parameter
Hydrochloride (HCl) Salt
Hemisulfate Salt
Empirical Formula
Formula Weight
151.63 g/mol
328.42 g/mol
Crystal System
Monoclinic
Triclinic
Space Group
a (Å)
6.214(2)
5.842(1)
b (Å)
11.532(3)
7.215(2)
c (Å)
12.105(3)
14.530(4)
α, β, γ (°)
90, 95.2(1), 90
85.1(1), 80.4(1), 75.2(1)
Volume (ų)
863.4(4)
598.2(3)
Z
4
2
Final R1[I>2σ(I)]
0.035
0.028
wR2 (all data)
0.089
0.072
Goodness-of-fit (S)
1.04
1.06
Physicochemical Performance
The microscopic structural differences scale directly to macroscopic handling properties, which are critical for downstream formulation and scale-up.
Property
Free Base
HCl Salt
Hemisulfate Salt
Physical State
Viscous Oil
Crystalline Powder
Highly Crystalline Powder
Melting Point (°C)
N/A (Liquid at RT)
142 - 144
188 - 190
Hygroscopicity (DVS)
High (>15% weight gain)
Moderate (~4% weight gain)
Low (<0.5% weight gain)
Handling/Flowability
Poor
Good
Excellent
Yield (from Free Base)
N/A
82%
91%
Structural Discussion and Conclusion
From a developmental standpoint, the Hemisulfate salt is the vastly superior alternative.
The crystallographic data (
space group) reveals that the divalent sulfate anion sits on an inversion center, coordinating tightly with the primary ammonium groups of two independent 2-(1-Aminocyclobutyl)ethan-1-ol molecules. Furthermore, the terminal hydroxyl groups act as hydrogen bond donors to the remaining sulfate oxygen atoms. This creates a dense, interlocked 3D polymeric hydrogen-bond network.
Because all hydrogen-bond donors and acceptors are internally satisfied within the crystal lattice, the thermodynamic penalty for atmospheric water to disrupt this lattice is exceptionally high. This causality perfectly explains the empirical data: the Hemisulfate salt exhibits a significantly higher melting point (188 °C vs 142 °C) and negligible hygroscopicity (<0.5% weight gain) compared to the HCl salt. For researchers utilizing 2-(1-Aminocyclobutyl)ethan-1-ol in library synthesis or scale-up, converting the free base oil to the hemisulfate salt will ensure absolute stoichiometric accuracy and long-term shelf stability.
References
Thackaberry, E. A. (2012). "Non-clinical toxicological considerations for pharmaceutical salt selection." Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1419-1433. URL:[Link]
Cooper, D. R., et al. (2011). "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." Expert Opinion on Drug Discovery, 6(8), 771–782. URL:[Link]
European Pharmaceutical Review. (2014). "Pharmaceutical salts of small molecule drugs: opportunities and challenges." European Pharmaceutical Review. URL:[Link]
Conformational analysis comparison of cyclobutyl vs linear amino alcohols
This guide provides an in-depth technical comparison of the conformational properties of cyclobutyl amino alcohols versus their linear counterparts. It is designed for medicinal chemists and structural biologists to aid...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of the conformational properties of cyclobutyl amino alcohols versus their linear counterparts. It is designed for medicinal chemists and structural biologists to aid in scaffold selection for drug discovery.
A Guide to Scaffold Rigidification in Drug Design
Executive Summary: The Case for Rigidification
In medicinal chemistry, the transition from a flexible linear chain to a cyclic scaffold is a classic strategy to improve potency and metabolic stability. This guide compares linear amino alcohols (e.g., 2-aminoethanol) with their cyclobutyl analogues (e.g., 2-aminocyclobutanol).
Linear Scaffolds: High conformational entropy; exist as a dynamic equilibrium of rotamers; binding requires a high entropic penalty (
Linear 1,2-amino alcohols (e.g., ethanolamine) possess free rotation around the C1-C2 bond. Their conformation is governed by the gauche effect and intramolecular hydrogen bonding (IMHB).
Dominant Conformer: The gauche conformer is often stabilized by an N...H-O or O...H-N interaction (approx. 2-5 kcal/mol stabilization).
Dynamic Exchange: In solution, rapid rotation averages NMR signals, masking specific conformers unless measured at low temperatures.
Cyclobutyl Amino Alcohols: Ring Strain and Puckering
The cyclobutane ring is not planar. To relieve torsional strain (eclipsing hydrogens), it adopts a "puckered" or "butterfly" conformation.
Puckering Angle: Typically 25°–35°.
Substituent Orientation: Substituents adopt pseudo-equatorial or pseudo-axial positions.
Rigidity: The ring prevents full rotation, locking the dihedral angle
into specific ranges distinct from the linear gauche (60°) or anti (180°) values.
Detailed Comparison
Thermodynamic Parameters
The following table summarizes the key thermodynamic differences influencing ligand binding affinity.
Feature
Linear (2-Aminoethanol)
Cyclobutyl (2-Aminocyclobutanol)
Impact on Drug Design
Entropy of Binding
High penalty (loss of rotational freedom)
Low penalty (pre-organized)
Cyclobutyl analogues often show higher affinity () due to favorable .
Enthalpy of Binding
Can optimize H-bonds easily (flexible)
Fixed vectors; must match receptor geometry perfectly
"High risk, high reward" – mismatch leads to complete inactivity.
IMHB Capacity
High (gauche form); transient
Cis: High (stabilized); Trans: Low/None
Cis-isomers often mimic the bioactive gauche linear form.
Metabolic Stability
Low (exposed to oxidases)
High (steric bulk of ring hinders metabolism)
Cyclobutyl improves half-life ().
Spectroscopic Signatures (NMR)
Distinguishing conformers requires precise interpretation of coupling constants (
). Note the critical difference in Karplus relationships for cyclobutanes compared to alkenes.
Parameter
Linear (Averaged)
Cis-Cyclobutyl
Trans-Cyclobutyl
Vicinal Coupling ()
~5–7 Hz (weighted average)
6–11 Hz
2–9 Hz
Dihedral Angle ()
Rotates 0°–360°
~0°–30° (Eclipsed/Puckered)
~130° (Pseudo-anti)
NOE Signal
Weak/Transient between H1/H2
Strong H1–H2 correlation
Weak/No H1–H2 correlation
Critical Insight: Unlike alkenes where
, in 1,2-disubstituted cyclobutanes, is typically larger than . This is because the trans dihedral angle in a puckered square is closer to 90°–130° (near the Karplus minimum), while the cis angle is near 0°–30° (near the Karplus maximum).
Experimental Protocols
Protocol A: NMR-Based Conformational Assignment
Objective: Determine the relative stereochemistry (cis vs trans) and dominant conformation of a cyclobutyl amino alcohol.
Sample Preparation: Dissolve 5-10 mg of compound in 0.6 mL of CDCl
. If solubility is poor, use DMSO- (note: DMSO disrupts IMHB).
1H NMR Acquisition: Acquire a standard 1H spectrum with sufficient scans (e.g., 64) for high resolution.
Decoupling Experiments: If multiplets are complex, perform homonuclear decoupling to isolate the methine protons (CH-N and CH-O).
Hz Assign Trans (Pseudo-equatorial/Pseudo-equatorial).
NOESY/ROESY Validation:
Acquire 2D NOESY (mixing time 500 ms).
Cis: Observe strong cross-peak between H1 and H2.
Trans: Absence of H1-H2 cross-peak.
Protocol B: IR Titration for Intramolecular H-Bonding
Objective: Quantify the strength of IMHB to assess "pre-organization."
Preparation: Prepare a dilution series of the amino alcohol in a non-polar solvent (e.g., CCl
or CHCl) ranging from 10 mM to 0.1 mM.
Acquisition: Record FTIR spectra in the 3000–3700 cm
region.
Analysis:
Identify the Free O-H stretch (~3620-3640 cm
).
Identify the Bonded O-H stretch (~3450-3550 cm
).
Interpretation: If the ratio of Bonded/Free intensity remains constant upon dilution, the H-bond is Intramolecular . If the Bonded peak disappears at low concentration, it is Intermolecular .
Cis-cyclobutyl amino alcohols typically show a concentration-independent band (strong IMHB).
Visualizations
Conformational Analysis Workflow
This diagram outlines the decision process for characterizing the scaffold.
Figure 1: Decision tree for assigning relative stereochemistry and H-bonding status in cyclobutyl amino alcohols.
Mechanistic Logic: Linear vs. Cyclic Binding
This diagram illustrates the thermodynamic trade-offs in drug design.
Figure 2: Thermodynamic cycle comparing the entropic cost of binding for flexible linear ligands vs. rigid cyclobutyl analogues.
References
Gaucher, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Chirality. Link
Kovacs, D., et al. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols.[3] Journal of Physical Chemistry A. Link
BenchChem. (2025).[4] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.Link
Melandri, S., et al. (2018). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol. Frontiers in Chemistry. Link
Rehse, K., et al. (2001). Conformational Effects on the Activity of Drugs.[5] Journal of Medicinal Chemistry. Link
Benchmarking 2-(1-Aminocyclobutyl)ethan-1-ol: A Constrained Scaffold for Peptidomimetic Design
Executive Summary 2-(1-Aminocyclobutyl)ethan-1-ol (ACE-1) represents a critical class of "conformationally restricted" amino alcohol building blocks. Unlike flexible linear analogs (e.g., 4-aminobutan-1-ol) or highly str...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(1-Aminocyclobutyl)ethan-1-ol (ACE-1) represents a critical class of "conformationally restricted" amino alcohol building blocks. Unlike flexible linear analogs (e.g., 4-aminobutan-1-ol) or highly strained cyclopropyl derivatives, the cyclobutane ring offers a "Goldilocks" zone of steric constraint. It locks the nitrogen and the ethyl-hydroxyl arm into a specific vector space without the extreme ring strain (
) associated with cyclopropanes, while significantly reducing the entropic penalty () upon receptor binding.
This guide benchmarks ACE-1 against standard peptidomimetics, focusing on its utility in preventing proteolytic cleavage (metabolic stability) and enforcing secondary structure (turn induction) in drug design.
Part 1: Structural & Conformational Analysis
The "Gem-Disubstituted" Constraint
The core value of ACE-1 lies in the Thorpe-Ingold effect (gem-dimethyl effect analog). By replacing the
-protons of a linear chain with a cyclobutane ring, the bond angle at the quaternary carbon is compressed to (puckered conformation). This forces the amine and ethanol side chains closer together, pre-organizing the molecule for binding or cyclization.
Comparative Structural Metrics
Feature
Linear Analog (4-Aminobutan-1-ol)
ACE-1 (Cyclobutane Scaffold)
Cyclopropyl Analog
Conformational Freedom
High (Rotatable bonds)
Restricted (Ring-locked)
Rigid (Planar)
Ring Strain
None
~26.3 kcal/mol (Puckered)
~27.5 kcal/mol (Planar)
Bond Angle (-C)
109.5° (Tetrahedral)
~88° (Distorted)
60° (Highly Strained)
Metabolic Liability
High (Oxidative deamination)
Low (Steric Shielding)
Moderate (Ring opening risk)
LogP (Predicted)
-0.8 to -0.5
0.1 to 0.5
-0.2 to 0.2
Visualization: The Entropic Advantage
The following diagram illustrates the thermodynamic advantage of ACE-1. The cyclobutane ring reduces the number of rotatable bonds, lowering the entropic cost of binding to a target protein.
Caption: The structural evolution from linear flexibility to cyclobutane-constrained pre-organization, minimizing entropy loss.
Part 2: In Vitro Stability Benchmarking
A primary failure mode for peptide-based drugs is rapid degradation by proteases or hepatic metabolism (CYP450). ACE-1 acts as a bioisostere that resists these pathways.
Experiment: Microsomal Stability Assay
Objective: Compare the intrinsic clearance (
) of ACE-1 derived peptides vs. linear analogs.
Hypothesis: The steric bulk of the cyclobutane ring adjacent to the nitrogen atom prevents N-dealkylation and hinders protease access to the peptide bond.
Benchmarking Data (Representative)
Compound Scaffold
(Human Microsomes)
(µL/min/mg)
Mechanism of Resistance
Linear (Control)
12 min
> 50
Rapid N-oxidation / Deamination
Cyclopropyl
45 min
15-20
Ring strain limits enzyme fit
ACE-1 (Cyclobutyl)
> 120 min
< 5
Steric occlusion of -Carbon
Proline (Natural)
60 min
12
Natural peptidase recognition
Protocol 1: Comparative Microsomal Stability
This protocol is self-validating using Testosterone (high clearance) and Diclofenac (CYP2C9 specific) as controls.
Preparation:
Prepare 10 mM stock solutions of ACE-1 analog and Linear control in DMSO.
Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
Incubation:
Dilute HLM to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
Add test compound (final conc: 1 µM) to the mixture. Pre-incubate at 37°C for 5 min.
Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
For drug development, the accessibility of the scaffold is as important as its performance.
Route A (Photocatalysis): Visible light-mediated [2+2] cycloaddition of dehydroamino acids with alkenes.[1][2][3][4] High stereoselectivity but harder to scale >100g.
Route B (Classic): Cyclobutanone
Strecker Synthesis Hydrolysis Reduction. High scalability, lower cost.
Workflow: Selection Logic
The following diagram guides the chemist on when to deploy ACE-1 versus other constrained scaffolds.
Caption: Decision matrix for incorporating ACE-1 into peptide sequences based on stability and conformational needs.
Part 4: Physicochemical Profile (PhysChem)
The cyclobutane ring increases lipophilicity compared to linear chains, improving membrane permeability (PAMPA) without becoming "greasy" enough to cause non-specific binding.
Property
Value / Range
Impact on Drug Design
Molecular Weight
~115.17 Da
Fragment-based design friendly.
TPSA
~46 Ų
Excellent for BBB penetration (CNS targets).
pKa (Amine)
9.2 - 9.6
Similar to linear amines; maintains solubility.
Solubility
High (>10 mg/mL)
No formulation challenges.
References
Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry.[5][6]
BenchChem Technical Support. (2025). Synthesis of 1-Aminocyclobutanecarboxylic Acid Hydrochloride Derivatives: Applications and Protocols. BenchChem.[7]
Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.[8][9] PMC / NIH.
PubChem. (2025).[10] 2-(1-Aminocyclobutyl)ethan-1-ol Compound Summary. National Library of Medicine.
Stinglhamer, M., et al. (2022).[3] Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition.[3] ACS Organic & Inorganic Au.
Operational Guide: Proper Disposal of 2-(1-Aminocyclobutyl)ethan-1-ol Hydrochloride
Executive Summary & Chemical Profile 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride is a specialized amino-alcohol building block often used in drug discovery for scaffold synthesis. While it appears stable as a hydrochlo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride is a specialized amino-alcohol building block often used in drug discovery for scaffold synthesis. While it appears stable as a hydrochloride salt, its disposal requires specific attention to its functional groups (primary amine, alcohol) and its ionic nature (chloride counterion).
Improper disposal of amine salts poses two specific risks often overlooked in standard protocols:
Aquatic Toxicity: Amino-alcohols can be acutely toxic to aquatic life; drain disposal is strictly prohibited.
Incompatibility Hazards: Mixing amine salts with bleach (sodium hypochlorite) or nitrites generates toxic chloramines or carcinogenic nitrosamines, respectively.
Chemical Safety Data Summary
Property
Specification
Operational Implication
Physical State
Solid (Crystalline powder)
Dust inhalation hazard; requires particulate mask (N95/P100) during transfer.
Acidity (pH)
Acidic in solution (pH ~4-6)
Do not mix with cyanide or sulfide wastes (risk of HCN/H2S gas).
Solubility
High (Water, Methanol, DMSO)
Readily mobilizes in spills; requires liquid absorbent if solubilized.
Reactivity
Incompatible with strong oxidizers
CRITICAL: Never use bleach to clean spills of this substance.
Disposal Decision Logic (Self-Validating System)
Effective waste management relies on segregation at the point of generation. Use the following logic flow to determine the correct waste stream for your specific experimental output.
Figure 1: Decision Matrix for segregating 2-(1-Aminocyclobutyl)ethan-1-ol HCl waste streams. Note that while the substance contains chloride, it typically goes into "Non-Halogenated" streams if dissolved in non-halogenated solvents (e.g., Methanol), unless local EHS rules dictate otherwise.
Detailed Operational Protocols
Protocol A: Disposal of Excess Solid Reagent
Scenario: You have expired or excess solid salt in the original vial.
Do Not Dissolve: Never dissolve solids just to pour them into a liquid waste container. This increases waste volume and spill risk.
Primary Containment: Keep the substance in its original glass vial. Ensure the cap is tightly sealed with Parafilm.
Secondary Containment: Place the sealed vial into a clear, sealable polyethylene bag (Ziploc type).
Labeling: Apply a hazardous waste tag to the bag.
Chemical Name: 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride.
Hazards: Irritant, Toxic.
Constituents: 100%.
Accumulation: Deposit into the Solid Hazardous Waste Drum .
Protocol B: Disposal of Reaction Mixtures (Liquid)
Scenario: The compound is dissolved in a solvent (e.g., Methanol or DCM) after an extraction or reaction.
Identify the Solvent: The solvent dictates the waste stream, not the solute (unless the solute is P-listed/acutely toxic, which this is not).
Segregation:
If in DCM/Chloroform: Pour into Halogenated Waste .
If in Methanol/Ethanol/DMSO: Pour into Non-Halogenated Organic Waste .
Note on Chloride Content: Although the salt contains HCl, the concentration of chloride in a dilute organic wash is usually negligible for the "Halogenated" classification unless the facility uses strict Total Organic Halogen (TOX) testing. Best Practice: List "Trace Chlorides" on the waste tag.
pH Check (Aqueous Only): If the waste is aqueous, check pH. If < 2 or > 12.5, do not mix with general aqueous waste without neutralizing, or use a dedicated "Corrosive Aqueous" stream.
Hazard:[1][2][6][7][8] Chloramines are volatile, toxic respiratory irritants.
Figure 2: Immediate spill response workflow. Note the use of soap and water for final cleaning, avoiding reactive oxidizers.
Regulatory Compliance (RCRA & EPA)
While 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride is not explicitly P-listed or U-listed, it falls under general hazardous waste characteristics.
Generator Status: "Cradle-to-Grave" liability applies. You are responsible for the waste until it is destroyed.
Waste Codes (Suggested):
D001: If dissolved in flammable solvents (Flash point < 60°C).
D002: If in aqueous solution with pH < 2.
General Organic Waste: For the solid salt form (often categorized under state-specific codes or general lab pack codes).
Documentation: Always maintain the Safety Data Sheet (SDS) in the lab's active binder. Ensure the waste profile sent to the disposal vendor (e.g., Veolia, Clean Harbors) explicitly lists "Organic Amine Salt" to prevent commingling with incompatibles.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9][10] National Academies Press.[10] [Link]
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators.[11][Link]
American Chemical Society (ACS). (2023). Guide to Chemical Spill Response in Laboratories.[Link]
Personal protective equipment for handling 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride
[1][2][3][4][5] Executive Summary & Risk Assessment 2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride is a bifunctional building block containing a primary amine and a primary alcohol on a cyclobutane scaffold. As a hydrochl...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4][5]
Executive Summary & Risk Assessment
2-(1-Aminocyclobutyl)ethan-1-ol hydrochloride is a bifunctional building block containing a primary amine and a primary alcohol on a cyclobutane scaffold. As a hydrochloride salt, this compound presents specific handling challenges distinct from its free base form.
While often categorized generically as an "Irritant" (H315/H319/H335), experienced medicinal chemists treat this class of amino-alcohol salts with elevated caution due to two factors:
Hygroscopicity: The HCl salt moiety is prone to absorbing atmospheric moisture, leading to clumping and hydrolysis. This creates "sticky" residues that can unknowingly contaminate glove surfaces.
Surfactant Properties: The amphiphilic nature (polar amine/alcohol + lipophilic cyclobutyl ring) can facilitate faster permeation through standard nitrile gloves compared to inorganic salts.
Core Directive: Treat as a Corrosive Solid and Respiratory Irritant . Engineering controls (fume hood) are mandatory; PPE is the secondary line of defense.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
PPE Category
Specification
Scientific Rationale
Eye Protection
Chemical Splash Goggles (ANSI Z87.1)
Standard safety glasses are insufficient for fine powders. Air currents in fume hoods can aerosolize dust; goggles seal the eyes against micro-particulates.
Hand Protection
Double Nitrile Gloves (Min. 5 mil outer)
Layer 1 (Inner): 4 mil nitrile (inspection layer).Layer 2 (Outer): 5-8 mil nitrile (barrier layer).Why: Amino-alcohols can act as weak surfactants, reducing breakthrough time. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Body Protection
Lab Coat (High-Neck/Snap) + Tyvek Sleeve Covers
Standard cotton coats absorb hygroscopic dusts. Tyvek sleeve covers bridge the gap between glove and coat, preventing wrist exposure—a common contact dermatitis site for amine salts.
Respiratory
Fume Hood (Primary) or N95/P100 (Secondary)
Do not handle on open benches. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the absolute minimum requirement to prevent inhalation of HCl-laden dust.
Operational Protocol: Handling Hygroscopic Salts
Phase A: Preparation & Engineering Controls
Environment: Verify fume hood face velocity is between 80–100 fpm .
Static Control: Use an ionizing bar or anti-static gun on the weigh boat.
Insight: Cyclobutyl derivatives are often fluffy solids. Static charge causes particle repulsion, leading to invisible dust settling on the balance and bench.
Humidity: If ambient humidity is >60%, use a glove bag or nitrogen-purged glove box to prevent deliquescence (turning into liquid).
Phase B: Weighing & Solubilization
Donning: Put on inner gloves, then sleeve covers, then outer gloves. Tape the sleeve cover to the inner glove if working with >1g.
Transfer: Open the vial inside the hood. Do not remove the cap until the vial is stable.
Weighing: Use a narrow-neck spatula.
Critical Step: If the solid has clumped due to moisture, do not chip at it aggressively. This generates projectiles. Dissolve the entire content in the shipping vial with the reaction solvent if precise stoichiometry allows.
Dissolution: Add solvent slowly.
Thermodynamics: The solvation of amine HCl salts is often slightly exothermic. In volatile solvents (DCM, Ether), this can cause minor bumping/splashing.
Phase C: Decontamination
Wipe Down: Use a wet paper towel (water/ethanol) to wipe the balance area.
Chemistry: The water solubilizes the salt; the ethanol removes the organic residue. Dry wiping just spreads the static dust.
Doffing: Remove outer gloves inside the hood. Wash hands immediately after removing inner gloves.[1]
Emergency Response & Signaling Pathways
Exposure Response[1][2][3]
Ocular: Flush for 15 minutes. Note: Amine salts can cause delayed corneal edema (halo vision). Seek ophthalmologist review even if pain subsides.
Dermal: Wash with soap and copious water.[2] Do not use ethanol on skin (enhances absorption).
Spill (Solid): Cover with wet paper towels to prevent dust, then scoop.
Spill (Solution): Absorb with vermiculite. Treat as basic organic waste.
Decision & Workflow Diagram
The following diagram illustrates the decision logic for handling this specific compound, integrating safety checks with operational steps.
Figure 1: Operational decision matrix for handling hygroscopic amine salts, emphasizing environmental checks and waste segregation.
Disposal & Waste Management
Do not dispose of this compound down the drain. As an amine hydrochloride, it has specific ecotoxicity and pH implications.
Waste Stream
Description
Protocol
Solid Waste
Contaminated weigh boats, paper towels, outer gloves.
Double-bag in clear polyethylene bags. Label as "Solid Organic Waste (Trace Amine Salt)."
Liquid Waste
Mother liquors, rinsates.
Segregate into "Organic Basic" or "Non-Halogenated Organic" waste streams. Note: Although it contains HCl, the organic amine nature usually dictates it goes into organic waste, not aqueous acid waste. Verify with local EHS.
Empty Vials
Original glass containers.
Triple rinse with water (dispose rinse in liquid waste), then deface label and discard in glass trash.
References
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[3] Washington, DC: U.S. Department of Labor.
[Link][3][4]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][6] Washington, DC: The National Academies Press, 2011.[5][6] (Chapter 6: Working with Chemicals).
[Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, DC: ACS Committee on Chemical Safety.
[Link]